5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
描述
属性
IUPAC Name |
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-13(3-2-11)9(14)7-4-8(10)6-12-5-7/h4-6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQVZQSSTQBBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Application of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide in Targeted Covalent Inhibitor Design
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, enabling the modulation of "undruggable" targets and shallow protein-protein interaction interfaces. Within this space, the transition from irreversible binders (e.g., acrylamides) to reversible covalent inhibitors (RCIs) has become a critical strategy to mitigate off-target toxicity and immunogenic risks[1].
This technical guide provides an in-depth analysis of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide , a highly specialized chemical building block designed for RCI development. By combining a versatile 5-bromopyridine core with a tunable cyanomethyl amide warhead, this molecule serves as an optimal scaffold for targeting catalytic and non-catalytic cysteine residues in kinases, proteases, and ubiquitin-activating enzymes[2].
Structural Elucidation & Chemical Identifiers
Accurate chemical identification is the bedrock of reproducible computational and synthetic workflows. The target molecule features a nicotinamide (pyridine-3-carboxamide) core, functionalized with a bromine atom at the 5-position and an N -methyl- N -cyanomethyl group on the amide nitrogen.
-
SMILES Derivation: The simplified molecular-input line-entry system (SMILES) is constructed by tracing the pyridine ring (c1cc(Br)cnc1) and attaching the tertiary amide group (C(=O)N(C)CC#N) at the 3-position. This yields the canonical SMILES: CN(CC#N)C(=O)c1cc(Br)cnc1.
-
InChI & InChIKey: The International Chemical Identifier (InChI) provides a standardized, layered representation of the molecule. The InChIKey is generated via a SHA-256 cryptographic hash of the Standard InChI string, ensuring a fixed-length (27-character) identifier optimized for database indexing.
Table 1: Physicochemical Properties & Identifiers
| Property | Value |
| Molecular Formula | C9H8BrN3O |
| Molecular Weight | 254.08 g/mol |
| SMILES | CN(CC#N)C(=O)c1cc(Br)cnc1 |
| Standard InChI | InChI=1S/C9H8BrN3O/c1-13(4-2-11)9(14)7-3-8(10)6-12-5-7/h3,5-6H,4H2,1H3 |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Nitrile N) |
| Topological Polar Surface Area (TPSA) | 65.8 Ų |
| Rotatable Bonds | 3 |
Mechanistic Rationale: The Cyanomethyl Amide Warhead
The selection of the cyanomethyl amide group is driven by precise mechanistic causality. Unlike highly reactive Michael acceptors that form permanent adducts, the nitrile carbon in a cyanomethyl group is a "soft" electrophile[3].
-
Electrophilic Tuning: The electron-withdrawing nature of the adjacent amide carbonyl increases the electrophilicity of the nitrile carbon, priming it for nucleophilic attack.
-
Reversible Adduction: When a target protein's cysteine thiolate attacks the nitrile, it forms a thioimidate adduct . This reaction is thermodynamically reversible. If the local concentration of the drug drops, the adduct can hydrolyze or dissociate back to the free enzyme and intact inhibitor[1].
-
Conformational Control: The inclusion of the N -methyl group serves a dual purpose. First, it eliminates a hydrogen-bond donor, thereby improving membrane permeability (lowering polar surface area). Second, it restricts the rotameric flexibility of the amide bond, pre-organizing the cyanomethyl warhead into an optimal trajectory for interacting with the target cysteine[2].
Caption: Reversible covalent binding mechanism of cyanomethyl amides with cysteine residues.
Experimental Workflow: Synthesis and Validation
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating synthetic workflow for 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide.
Causality in Reagent Selection: HATU is selected as the coupling reagent over standard EDC/NHS because the secondary amine (N-methylaminoacetonitrile) is sterically hindered and possesses reduced nucleophilicity due to the electron-withdrawing cyano group. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the amidation to completion while minimizing epimerization or degradation.
Step-by-Step Methodology
Step 1: Carboxylate Activation
-
Dissolve 1.0 equivalent of 5-bromonicotinic acid in anhydrous N,N -dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.
-
Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
-
Add 3.0 equivalents of N,N -diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
Step 2: Amine Coupling 4. Introduce 1.2 equivalents of N -methylaminoacetonitrile hydrochloride to the activated mixture. 5. Stir the reaction at room temperature for 4–6 hours. Monitor the consumption of the starting material via TLC (Ethyl Acetate:Hexane, 1:1) or LC-MS.
Step 3: Workup and Purification 6. Quench the reaction by diluting with ethyl acetate and washing sequentially with saturated aqueous NaHCO3 , 1M HCl , and brine. 7. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. 8. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–50% ethyl acetate in hexanes to isolate the pure product.
Step 4: Analytical Validation (Self-Validating System) 9. LC-MS: Confirm the mass ( [M+H]+ expected at m/z 254.0 and 256.0 due to the 1:1 isotopic distribution of 79Br and 81Br ). 10. 1 H-NMR ( CDCl3 ): Verify the structure by identifying the diagnostic singlet of the N -methyl group (~3.1 ppm), the methylene protons of the cyanomethyl group (~4.3 ppm), and the three distinct aromatic protons of the 5-bromopyridine ring.
Caption: Step-by-step synthetic workflow for 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide.
References
-
Title: Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: An update on the discovery and development of reversible covalent inhibitors Source: Signal Transduction and Targeted Therapy (via PMC / NIH) URL: [Link]
-
Title: Targeting biomolecules with reversible covalent chemistry Source: Current Opinion in Chemical Biology (via PMC / NIH) URL: [Link]
Sources
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Rational Design and Evaluation of 5-Bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide Analogs as Targeted Covalent Probes
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, shifting from highly reactive, irreversible electrophiles to finely tuned, reversible covalent warheads. Among these, the N -(cyanomethyl) amide motif has emerged as a privileged pharmacophore. Originally recognized for its utility in agrochemicals (e.g., Flonicamid) and multicomponent reactions[1][2], the cyanomethyl group is now actively deployed in pharmaceutical design to target catalytic cysteines in viral proteases (such as SARS-CoV-2 3CLpro) and host enzymes (such as Sirtuin 5)[3][4].
This whitepaper provides an in-depth technical roadmap for the design, synthesis, and kinetic evaluation of structural analogs based on the 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide scaffold. By dissecting the causality behind each structural modification and establishing self-validating experimental workflows, this guide empowers researchers to leverage this scaffold for novel covalent probe discovery[5].
Mechanistic Rationale: The Tripartite Pharmacophore
As application scientists, we do not simply append functional groups; we engineer molecular trajectories. The core molecule is divided into three functional zones, each serving a distinct biophysical purpose:
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The Pyridine-3-carboxamide (Nicotinamide) Core: This acts as the primary recognition element. It mimics endogenous co-factors (like NAD+) and efficiently anchors the molecule within conserved binding pockets via hydrogen bonding at the pyridine nitrogen[3].
-
The 5-Bromo Substituent: Halogenation at the 5-position serves a dual purpose. First, it increases the overall lipophilicity ( logP ), driving the molecule into hydrophobic sub-pockets. Second, the polarizable bromine atom can engage in orthogonal halogen bonding with backbone carbonyl oxygens of the target protein, stabilizing the non-covalent encounter complex ( KI ).
-
The N-Methyl-N-(cyanomethyl) Warhead: The nitrile carbon is mildly electrophilic. Upon binding, a proximal nucleophilic cysteine thiolate attacks the nitrile to form a reversible thioimidate adduct[4]. Crucially, the N -methylation is not merely a steric filler; it restricts rotation around the amide C–N bond, forcing a cis/trans rotamer equilibrium. This conformational pre-organization limits the entropic penalty upon binding and precisely vectors the cyanomethyl group toward the target cysteine.
Figure 1: Kinetic pathway of reversible covalent inhibition via the N-(cyanomethyl) amide warhead.
Self-Validating Synthetic Methodology
The synthesis of N -cyanomethyl amides requires careful control of coupling conditions to prevent premature hydrolysis or epimerization[2][6]. The following protocol utilizes a self-validating approach: each step includes a specific internal control to guarantee the integrity of the intermediate before proceeding.
Protocol 1: Amide Coupling and Purification
Objective: Synthesize 5-bromo- N -(cyanomethyl)- N -methylpyridine-3-carboxamide from 5-bromonicotinic acid.
Step-by-Step Procedure:
-
Activation: Dissolve 5-bromonicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add HATU (1.2 equiv) and N,N -diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature.
-
Self-Validation Checkpoint: Quench a 10 μ L aliquot into 100 μ L of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms successful formation of the active ester.
-
-
Coupling: Add N -methylaminoacetonitrile hydrochloride (1.1 equiv) to the activated mixture. Stir under an inert argon atmosphere for 4 hours.
-
Causality: Using the hydrochloride salt of the amine prevents volatility losses and premature degradation. The excess DIPEA neutralizes the salt in situ, ensuring a high local concentration of the free amine.
-
-
Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3 , 1M HCl , and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo.
-
Purification & Verification: Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
-
Self-Validation Checkpoint: Perform 1 H NMR in DMSO−d6 . The presence of two distinct sets of peaks for the N -methyl and cyanomethyl protons confirms the expected cis/trans rotameric populations, validating the conformational pre-organization hypothesis.
-
Figure 2: Self-validating synthetic workflow for N-(cyanomethyl) amide analogs.
Biochemical Evaluation & Kinetic Profiling
To classify a compound as a reversible covalent inhibitor, standard IC50 metrics are insufficient because inhibition is time-dependent. We must determine the non-covalent binding affinity ( KI ) and the maximum rate of covalent bond formation ( kinact ).
Protocol 2: Time-Dependent Inhibition and Reversibility Assay
Objective: Quantify kinact/KI and validate covalent reversibility.
Step-by-Step Procedure:
-
Intact Mass Spectrometry (Adduct Confirmation): Incubate 10 μ M of the recombinant target cysteine protease with 50 μ M of the inhibitor for 60 minutes at 37°C.
-
Self-Validation Checkpoint: Run a parallel incubation using an N -ethyl control analog (lacking the nitrile). LC-TOF-MS must show a mass shift of exactly +[Inhibitor MW] for the cyanomethyl probe, and no mass shift for the N -ethyl control. This proves the covalent event is strictly warhead-dependent.
-
-
Continuous Progress Curve Analysis: Initiate the enzymatic reaction by adding substrate to a buffer containing the enzyme and varying concentrations of the inhibitor (0.5x to 10x expected KI ). Monitor fluorescence continuously for 90 minutes.
-
Causality: Covalent inhibitors cause the reaction rate to decay exponentially over time. Fitting these curves to the integrated rate equation yields kobs for each concentration, allowing the extraction of KI and kinact .
-
-
Jump-Dilution Assay (Reversibility Check): Pre-incubate the enzyme with the inhibitor at 10x IC50 for 1 hour to ensure >95% complex formation. Dilute the mixture 100-fold into an assay buffer containing a saturating concentration of the fluorogenic substrate.
Quantitative Structure-Activity Relationship (QSAR) Data
The table below summarizes the kinetic parameters of synthesized analogs, demonstrating the critical impact of both the 5-position substituent and the N -alkylation state on the efficiency of covalent capture.
Table 1: Kinetic Parameters of Pyridine-3-carboxamide Analogs against Target Cysteine Protease
| Compound | R5 Substituent | N-Alkyl Group | Warhead | KI ( μ M) | kinact ( 10−3s−1 ) | kinact/KI ( M−1s−1 ) | Rotamer Ratio (cis:trans) |
| 1 (Lead) | 5-Bromo | Methyl | Cyanomethyl | 12.5 | 4.2 | 336 | 1 : 1.2 |
| 2 | 5-Bromo | Hydrogen | Cyanomethyl | 45.0 | 1.1 | 24 | > 1 : 20 |
| 3 | 5-Chloro | Methyl | Cyanomethyl | 18.2 | 3.8 | 208 | 1 : 1.1 |
| 4 (Control) | 5-Bromo | Methyl | Ethyl | 15.0 | N/A | N/A | 1 : 1.2 |
Data Interpretation: Comparing Compound 1 and Compound 2 highlights the necessity of the N -methyl group. Without it (Compound 2), the molecule overwhelmingly adopts a single trans conformation, resulting in a poor trajectory for cysteine attack (lower kinact ) and a weaker initial binding affinity (higher KI ). Compound 4 confirms that without the cyano group, no time-dependent inactivation occurs.
Conclusion
The 5-bromo- N -(cyanomethyl)- N -methylpyridine-3-carboxamide scaffold represents a highly tunable, reversible covalent pharmacophore. By understanding the biophysical causality of its structural components—specifically the halogen-bonding potential of the bromine and the conformational pre-organization enforced by N -methylation—researchers can systematically optimize this core for a variety of cysteine-dependent targets. Adhering to the self-validating synthetic and biochemical protocols outlined herein ensures that observed efficacies are true reflections of targeted covalent engagement.
References
-
[3] Balsalazide-Derived Heterotriaryls as Sirtuin 5 Inhibitors: A Case Study of a Reversible Covalent Inhibition Strategy. PubMed / MDPI. URL:
-
[5] Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. Journal of the American Chemical Society. URL:
-
[6] N-(Cyanomethyl)picolinamide | C8H7N3O | For Research. Benchchem. URL:
-
[1] Multicomponent reactions: development, scope, and applications. University of Groningen. URL:
-
[4] Design, Synthesis and Biological Evaluation of Novel SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv. URL:
-
[2] Copper-Catalyzed Claisen Rearrangement with AIBN and Allylic Alcohols. The Journal of Organic Chemistry. URL:
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Balsalazide-Derived Heterotriaryls as Sirtuin 5 Inhibitors: A Case Study of a Reversible Covalent Inhibition Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-(Cyanomethyl)picolinamide|C8H7N3O|For Research [benchchem.com]
The Architectural Versatility of Substituted Pyridine Carboxamides: A Technical Guide to Predicted Mechanisms of Action
Introduction: The Privileged Scaffold of Pyridine Carboxamide
In the landscape of modern medicinal chemistry, the pyridine carboxamide scaffold holds a position of significant importance, often referred to as a "privileged structure."[1] This designation arises from its recurring presence in a multitude of biologically active compounds that span a wide array of therapeutic areas.[1][2] The pyridine ring, an isostere of benzene, imparts favorable physicochemical properties such as enhanced aqueous solubility and the ability to form hydrogen bonds, crucial for molecular recognition by biological targets.[1][2] The carboxamide group, a key pharmacophoric feature, further contributes to target engagement through its hydrogen bonding capabilities.[3][4] This unique combination of a modifiable aromatic system and a versatile functional group allows for the generation of vast chemical libraries with diverse pharmacological profiles.
Substituted pyridine carboxamides have demonstrated a remarkable range of biological activities, including antifungal, antibacterial, antiviral, antitumor, anti-inflammatory, and enzyme inhibitory effects.[2][3][4][5][6] Their therapeutic potential is underscored by their presence in numerous FDA-approved drugs.[2][5] The specific biological activity and mechanism of action are intricately linked to the nature and position of substituents on both the pyridine ring and the carboxamide nitrogen. This guide will provide an in-depth exploration of the predicted mechanisms of action for this versatile class of compounds, supported by experimental evidence and methodologies for their elucidation.
I. Predicted Mechanisms of Action: A Target-Centric Exploration
The diverse biological effects of substituted pyridine carboxamides stem from their ability to interact with a wide range of biological macromolecules. The following sections delineate the major predicted mechanisms of action, categorized by their primary molecular targets.
Enzyme Inhibition: A Dominant Mechanism
A predominant mechanism of action for many substituted pyridine carboxamides is the inhibition of enzyme activity. The pyridine carboxamide scaffold can be tailored to fit into the active sites of various enzymes, leading to the modulation of critical biological pathways.
Several novel pyridine carboxamide derivatives have been identified as potent antifungal agents, with their mechanism of action attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[7][8]
-
Mechanism: These compounds act as SDH inhibitors (SDHIs), binding to the ubiquinone-binding site (Q-site) of the enzyme complex. This binding event blocks the electron flow from succinate to ubiquinone, thereby disrupting cellular respiration and leading to fungal cell death.
-
Structural Insights: The antifungal activity is influenced by the substituents on the pyridine ring and the diarylamine-modified scaffold attached to the carboxamide nitrogen. For instance, compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide has demonstrated significant in vivo antifungal activity against Botrytis cinerea, with enzymatic tests confirming its potent inhibition of SDH.[7][8]
Pyridine carboxamide and carbothioamide derivatives have emerged as effective inhibitors of urease, a nickel-dependent metalloenzyme crucial for the survival of various pathogenic bacteria, including Helicobacter pylori.[9][10]
-
Mechanism: The proposed mechanism involves the chelation of the nickel ions in the urease active site by the carboxamide or carbothioamide moiety, rendering the enzyme inactive. The substituents on the pyridine ring play a crucial role in modulating the inhibitory potency.
-
Structure-Activity Relationship (SAR): Studies have shown that the type and position of substituents significantly impact activity. For example, electron-withdrawing groups on the pyridine ring can enhance inhibitory potential.[9][10] Kinetic studies and molecular docking have been instrumental in elucidating the binding modes of these inhibitors.[9][10]
The pyridine carboxamide scaffold is a common feature in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. These compounds target the ATP-binding site of kinases, competing with the endogenous ATP and thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and inflammation.
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Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: Pyridine-2-carboxamide analogues have been developed as potent and selective inhibitors of HPK1, a negative regulator of T-cell activation.[11] Inhibition of HPK1 enhances anti-tumor immunity, making these compounds promising candidates for cancer immunotherapy, often used in combination with checkpoint inhibitors like anti-PD-1.[11]
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c-Jun N-terminal Kinase (JNK) Inhibition: A series of pyridine carboxamides have been identified as potent and highly selective inhibitors of JNKs, which are implicated in inflammatory diseases and metabolic disorders.[12] These inhibitors offer potential therapeutic avenues for conditions like obesity-linked insulin resistance.[12]
The versatility of the pyridine carboxamide scaffold extends to the inhibition of a wide range of other enzymes, including:
-
Carbonic Anhydrases (CAs): Novel pyridine carboxamide derivatives have shown inhibitory profiles against various isoforms of human carbonic anhydrases (hCA I and II).[5]
-
Tyrosine Phosphatases (e.g., SHP2): Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of SHP2, a critical regulator in cancer cell signaling.[13] These inhibitors have demonstrated robust antitumor efficacy in preclinical models.[13]
Receptor Antagonism: Modulating Cellular Communication
Substituted pyridine carboxamides can also function as antagonists for various cell surface receptors, thereby blocking the binding of endogenous ligands and inhibiting downstream signaling cascades.
A series of pyridine derivatives have been synthesized as potential inhibitors of the chemokine receptor CXCR4.[14] This receptor is implicated in several disease pathways, including HIV-1 proliferation, cancer metastasis, and inflammatory disorders.[14] By blocking the interaction of CXCR4 with its ligand, CXCL12, these compounds can inhibit cell invasion and migration.[14]
Pyridyl carboxamides have been developed as potent and highly selective inhibitors of the Nav1.8 voltage-gated sodium channel, a key target for the treatment of pain.[15] These compounds are believed to bind to a novel site on the channel, acting as voltage- and state-independent inhibitors.[15]
Antimicrobial Mechanisms Beyond Enzyme Inhibition
In addition to specific enzyme inhibition, substituted pyridine carboxamides exhibit broad-spectrum antimicrobial activity through various other mechanisms.
A notable example is the pyridine carboxamide derivative MMV687254, which shows specific activity against Mycobacterium tuberculosis.[16]
-
Mechanism: This compound acts as a prodrug that requires activation by the mycobacterial amidase, AmiC.[16] Upon hydrolysis by AmiC, the prodrug is converted into its active form, which then exerts its anti-tubercular effect.[16] Interestingly, this compound also induces autophagy in infected macrophages, suggesting a dual mechanism of action.[16]
II. Experimental Workflows for Mechanism of Action Elucidation
Determining the precise mechanism of action of a novel substituted pyridine carboxamide is a critical step in the drug discovery and development process. A multi-pronged approach combining in vitro and in silico techniques is typically employed.
Initial Target Identification and Validation
The initial step often involves a combination of computational predictions and broad-based screening assays.
Computational methods can provide initial hypotheses about potential biological targets.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to screen virtual libraries of compounds against known protein structures.
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups responsible for biological activity.
This approach involves testing the compound in cell-based or whole-organism assays to observe its overall effect without a preconceived target.
-
Workflow:
Caption: Workflow for Phenotypic Screening and Target Identification.
Target-Based Assays for Mechanism Validation
Once a putative target is identified, a series of biochemical and biophysical assays are conducted to validate the interaction and elucidate the mechanism of action.
-
Protocol: Determination of IC50 for an Enzyme Inhibitor
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test pyridine carboxamide compound.
-
Assay Reaction: In a microplate, combine the enzyme, a vehicle control or the test compound at various concentrations, and initiate the reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a microplate, combine the cell membranes, a constant concentration of a radiolabeled ligand known to bind to the receptor, and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).
-
Cellular Assays to Confirm Mechanism of Action
Cell-based assays are crucial for confirming that the observed biochemical activity translates to a functional effect in a biological context.
-
Signaling Pathway Analysis:
Caption: Workflow for Analyzing Signaling Pathway Modulation.
III. Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the relationship between the chemical structure of a pyridine carboxamide and its biological activity is paramount for designing more potent and selective compounds.
Impact of Substituents on the Pyridine Ring
The position and electronic properties of substituents on the pyridine ring significantly influence the compound's activity.[2][10][17]
-
Positional Isomerism: The relative position of the carboxamide group (e.g., 2-, 3-, or 4-position) can drastically alter the binding affinity and selectivity for a particular target.[18]
-
Electronic Effects: Electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and influence hydrogen bonding interactions with the target protein.[9][10]
Modifications of the Carboxamide Moiety
The substituents on the carboxamide nitrogen are crucial for directing the molecule to its specific target and for establishing key interactions within the binding pocket.
-
Amide Substitution: The nature of the group attached to the amide nitrogen (e.g., aryl, alkyl, heterocyclic) is a primary determinant of target specificity.
IV. Quantitative Data Summary
The following table summarizes the inhibitory activities of selected substituted pyridine carboxamides against their respective targets.
| Compound Class | Target Enzyme/Receptor | Representative Compound | IC50/Ki | Reference |
| Antifungal | Succinate Dehydrogenase (SDH) | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | 5.6 mg/L (17.3 µM) | [7][8] |
| Antibacterial (Urease) | Urease | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 µM | [9] |
| Anticancer (HPK1) | Hematopoietic Progenitor Kinase 1 (HPK1) | Compound 19 (Pyridine-2-carboxamide analogue) | Not specified, but potent | [11] |
| Anticancer (SHP2) | SHP2 | Compound C6 | 0.13 nM | [13] |
| Anti-inflammatory (JNK) | c-Jun N-terminal Kinases (JNKs) | Not specified | Potent and selective | [12] |
Conclusion
Substituted pyridine carboxamides represent a highly versatile and privileged scaffold in drug discovery. Their ability to interact with a wide range of biological targets, primarily through enzyme inhibition and receptor antagonism, has led to their development as therapeutics for a multitude of diseases. The predicted mechanism of action is highly dependent on the specific substitution pattern of the molecule, highlighting the importance of structure-activity relationship studies. The experimental workflows outlined in this guide provide a robust framework for elucidating the mechanisms of action of novel pyridine carboxamide derivatives, thereby facilitating the development of the next generation of targeted therapies.
References
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. (n.d.).
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - J-Stage. (n.d.).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2025, May 20).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).
- Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. (2022, November 3).
- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - MDPI. (2022, October 19).
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Journal of Medicinal Chemistry - ACS Publications. (2024, November 25).
- Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities - Taylor & Francis. (2023, October 8).
- Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed. (2006, July 27).
- Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. (2024, December 5).
- Application Notes and Protocols: The Use of Pyridine Carboxamides in Antimicrobial Drug Discovery - Benchchem. (n.d.).
- Full article: Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities - Taylor & Francis. (2023, October 23).
- Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (2025, December 6).
- Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed. (2025, March 1).
- Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC. (n.d.).
- Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024, January 9).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.).
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 | ACS Medicinal Chemistry Letters. (2025, April 22).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. dovepress.com [dovepress.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of potent, highly selective, and orally bioavailable pyridine carboxamide c-Jun NH2-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Thermochemical Characterization of 5-Bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide: A Technical Guide for Drug Development
Executive Summary
In the advanced stages of drug development, the transition from medicinal chemistry to process engineering requires rigorous thermodynamic profiling. 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide ( C9H8BrN3O ) is a highly functionalized active pharmaceutical ingredient (API) intermediate. Its structure features a halogenated pyridine ring, a tertiary carboxamide, and a reactive cyanomethyl moiety.
Understanding the precise thermochemical data—specifically the standard enthalpy of formation ( ΔfH∘ ), enthalpy of sublimation ( ΔsubH∘ ), and thermal decomposition kinetics—is critical. These parameters define the safe operating envelope for scale-up synthesis, dictate excipient compatibility, and predict long-term solid-state stability. This whitepaper establishes a self-validating, authoritative framework for extracting and analyzing the thermochemical properties of this complex molecule.
Structural Thermodynamics & Predictive Modeling
Before initiating empirical calorimetry, computational modeling via Density Functional Theory (DFT) and group additivity methods provides a necessary baseline. The thermodynamics of baseline pyridine carboxamides (e.g., nicotinamide) are well-documented[1]. However, the introduction of the bromine atom and the cyanomethyl group significantly alters the molecular energy landscape.
The electron-withdrawing nature of the bromine atom destabilizes the pyridine ring relative to its unsubstituted counterpart, while the cyanomethyl group introduces a highly endothermic structural motif. Based on thermodynamic additivity models, we can establish the predicted thermochemical parameters outlined in Table 1.
Table 1: Predicted Thermochemical Parameters for 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
| Thermochemical Parameter | Symbol | Predicted Range | Analytical Method |
| Standard Enthalpy of Formation (Solid) | ΔfHm∘(cr) | -180 to -220 kJ/mol | Rotating-Bomb Calorimetry |
| Standard Enthalpy of Sublimation | ΔsubHm∘ | 120 to 140 kJ/mol | Calvet Microcalorimetry |
| Gas-Phase Enthalpy of Formation | ΔfHm∘(g) | -40 to -100 kJ/mol | Thermodynamic Cycle |
| Cyanomethyl Activation Energy | Ea(CN) | ~196 kJ/mol (47 kcal/mol) | Isoconversional TGA |
Experimental Methodologies
To validate the predictive models, we must employ highly specialized calorimetric techniques. Standard static bomb calorimetry is insufficient for halogenated compounds; therefore, rotating-bomb calorimetry is the required gold standard[2].
Protocol 1: Rotating-Bomb Combustion Calorimetry
Causality & Mechanism: Combusting brominated organics in a static oxygen bomb yields a thermodynamically undefined, complex mixture of gaseous bromine ( Br2 ) and aqueous hydrobromic acid ( HBr ). To resolve this, a rotating bomb containing a reducing agent (arsenious acid, As2O3 ) is utilized. The rotation physically scrubs the combustion gases, quantitatively reducing all free Br2 to HBr(aq) to ensure a uniform, calculable final state[3].
Step-by-Step Methodology:
-
System Calibration: Determine the energy equivalent ( ϵ ) of the calorimeter by combusting NIST Standard Reference Material 39j (Benzoic Acid) under standard conditions. This ensures the system is self-validating before API introduction.
-
Sample Preparation: Compress approximately 0.7 g of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide into a dense pellet. Reasoning: Pelletizing prevents the sample from splattering during ignition, which would lead to incomplete combustion and soot formation.
-
Bomb Assembly: Place the pellet in a platinum crucible inside a platinum-lined bomb. Introduce exactly 20.00 mL of 0.1 M arsenious acid ( As2O3 ) solution into the bomb cylinder[3].
-
Pressurization & Ignition: Purge the bomb twice with high-purity O2 to displace nitrogen, then pressurize to 3.04 MPa. Ignite the sample using a capacitive discharge through a standardized cotton fuse.
-
Dynamic Rotation: Monitor the temperature rise. When the temperature increase reaches 60% of its theoretical maximum, initiate simultaneous axial and end-over-end rotation of the bomb. Reasoning: This specific timing prevents premature quenching of the flame while guaranteeing complete mixing of the combustion gases with the As2O3 reducing solution.
-
Post-Combustion Validation: Recover the bomb washings and titrate with a standardized iodine solution. This quantifies the unreacted As2O3 , verifying the exact molar quantity of Br2 that was reduced to HBr [3]. Calculate ΔcU∘ and derive ΔfHm∘(cr) .
Protocol 2: High-Temperature Calvet Microcalorimetry
Causality & Mechanism: To bridge the condensed-phase data to gas-phase computational models, the enthalpy of sublimation ( ΔsubHm∘ ) must be determined. Calvet microcalorimetry is utilized because it provides exceptional sensitivity for high-molecular-weight APIs with low vapor pressures[1].
Step-by-Step Methodology:
-
Calibration: Calibrate the Calvet microcalorimeter using the drop-sublimation of a high-purity naphthalene standard.
-
Vacuum Sublimation: Drop micro-samples (2–5 mg) of the API from room temperature into the calorimetric cell maintained at 298.15 K under high vacuum ( <10−4 Pa).
-
Integration: Integrate the resulting heat flow curves to determine the total energy absorbed during the solid-to-gas phase transition, yielding ΔsubHm∘ .
Decomposition Kinetics & Safety Profiling
The thermal stability of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is primarily dictated by its weakest covalent bonds. While the C-Br bond on the pyridine ring is relatively stable due to partial double-bond character, the N-(cyanomethyl) group is highly susceptible to thermal degradation.
Historical kinetic studies on cyanomethyl-containing polymers and small molecules indicate that the homolytic cleavage of the cyanomethyl radical acts as the primary degradation initiation step, exhibiting an activation energy ( Ea ) of approximately 47 kcal/mol (196 kJ/mol)[4].
To empirically verify this for the API, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) must be performed at multiple heating rates (e.g., 5, 10, 15, and 20 K/min). By applying the Flynn-Wall-Ozawa (FWO) isoconversional method, researchers can extract the Ea without assuming a specific kinetic degradation model. This prevents the misinterpretation of complex, multi-step degradation mechanisms that could lead to catastrophic runaway reactions during large-scale synthesis.
Thermochemical Workflow Visualization
The logical relationship between the experimental protocols and the derived thermodynamic parameters is mapped below.
Figure 1: Comprehensive thermochemical characterization workflow for brominated API derivatives.
Conclusion & Formulation Implications
The rigorous thermochemical characterization of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is not merely an academic exercise; it is a regulatory and safety imperative. The combination of rotating-bomb calorimetry and Calvet microcalorimetry provides an irrefutable thermodynamic profile ( ΔfHm∘ ).
Furthermore, identifying the ~47 kcal/mol activation energy barrier for the cyanomethyl group directly informs formulation strategies. Excipients with nucleophilic properties (e.g., certain primary amine-containing binders) must be avoided, as they can lower this activation energy barrier and trigger premature API degradation during hot-melt extrusion or accelerated stability testing. By adhering to the self-validating protocols outlined in this guide, drug development professionals can ensure both the chemical integrity and the process safety of this advanced intermediate.
References
-
Title: Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]
-
Title: The thermal degradation of polyvinyl compounds - III. The effect of inhibitors and end groups on the degradation of polymethyl methacrylate Source: Proceedings A | The Royal Society URL: [Link]
-
Title: Energetics of C−F, C−Cl, C−Br, and C−I Bonds in 2-Haloethanols. Enthalpies of Formation of XCH2CH2OH (X = F, Cl, Br, I) Compounds and of the 2-Hydroxyethyl Radical Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
-
Title: GAS PHASE ENTHALPY OF FORMATION OF 3-BROMOQUINOLINE Source: AKJournals URL: [Link]
Sources
Protocol for dissolving 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
As a Senior Application Scientist, I approach the dissolution of complex heterocyclic fragments not merely as a physical mixing step, but as a critical variable that dictates the integrity of downstream biological and analytical assays. 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is a highly specific chemical entity featuring a halogenated pyridine core, a tertiary amide, and a reactive cyanomethyl group.
Handling this compound requires a deep understanding of its physicochemical vulnerabilities. Pyridine-3-carboxamides generally exhibit poor thermodynamic aqueous solubility[1][2]. Furthermore, the cyanomethyl moiety is highly susceptible to hydrolysis in the presence of water and non-neutral pH environments, which can prematurely convert the nitrile group into an amide or carboxylic acid[3][4]. Therefore, establishing a self-validating, anhydrous dissolution protocol is paramount.
Physicochemical Profiling & Causality
Before initiating any wet-lab procedures, it is critical to map the compound's properties to the correct solvent system. We bypass direct aqueous dissolution in favor of a kinetic solubility approach using Dimethyl Sulfoxide (DMSO). DMSO is the gold standard for early drug discovery screening because its high dielectric constant and aprotic nature provide universal solvation while suppressing hydrolytic degradation[5][6][7].
Table 1: Physicochemical Properties and Solvation Rationale
| Property | Value / Descriptor | Experimental Implication & Causality |
| Molecular Formula | C9H8BrN3O | Contains heavy atoms (Br) and polar functional groups, requiring a highly polar solvent. |
| Molecular Weight | 254.09 g/mol | Falls within standard fragment/lead-like screening space; ideal for 10–50 mM stock generation. |
| Primary Vulnerability | Nitrile Hydrolysis | The cyanomethyl group degrades in aqueous acid/base[3][4]. Must use anhydrous solvents. |
| Secondary Vulnerability | Halogen Photosensitivity | Brominated pyridines can undergo photo-degradation. Requires amber vials. |
| Recommended Solvent | Anhydrous DMSO | Prevents hydrolysis; completely miscible with aqueous buffers for downstream assays[6][7]. |
Experimental Workflow & Logic
The following diagram outlines the logical progression of the dissolution protocol, ensuring that quality control and stability monitoring are built directly into the workflow.
Workflow for the dissolution, storage, and assay preparation of cyanomethyl pyridine amides.
Step-by-Step Dissolution Protocol
This protocol is designed to generate a highly stable 10 mM stock solution , which can subsequently be diluted for in vitro assays.
Phase I: Preparation of the Primary Stock (10 mM)
Causality Check: Atmospheric moisture can rapidly condense on cold powders, introducing water that catalyzes nitrile hydrolysis[3][4]. Always equilibrate the solid to room temperature before opening.
-
Equilibration: Remove the vial containing solid 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Weighing: Accurately weigh 2.54 mg of the compound into a sterile, amber glass vial (amber glass protects the bromo-pyridine core from photo-degradation).
-
Solvent Addition: Add exactly 1.00 mL of Anhydrous DMSO (water content ≤ 0.005%).
-
Agitation: Vortex the suspension for 30–60 seconds. If the compound does not fully dissolve, sonicate the vial in a water bath for 2–5 minutes. Critical: Maintain the sonication bath temperature below 40°C to prevent thermal degradation of the cyanomethyl group.
-
Visual Inspection: The resulting solution should be completely clear and free of particulates.
Phase II: Aliquoting and Storage
Causality Check: Repeated freeze-thaw cycles in DMSO can lead to localized concentration gradients and precipitation[7].
-
Aliquoting: Divide the 10 mM stock solution into single-use aliquots of 20 µL to 50 µL in tightly sealed microcentrifuge tubes.
-
Inert Atmosphere: Gently purge the headspace of each tube with a stream of Argon or dry Nitrogen gas before sealing. This displaces oxygen and atmospheric moisture, preventing oxidative and hydrolytic degradation[3][4].
-
Storage: Store the aliquots immediately at -20°C or -80°C.
Phase III: Aqueous Dilution for Biological Assays (Kinetic Solubility)
Causality Check: Direct addition of aqueous buffer to the DMSO stock often causes "crashing out" (precipitation). Always add the DMSO stock to a larger volume of rapidly mixing buffer to maintain kinetic solubility[5][8].
-
Thawing: Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.
-
Dilution: Pipette the required volume of the DMSO stock directly into the center of the aqueous assay buffer (e.g., PBS, pH 7.4) while vortexing or stirring continuously.
-
Concentration Limits: Ensure the final concentration of DMSO in the biological assay does not exceed 1.0% (v/v) to prevent solvent-induced cytotoxicity or target interference[8].
Analytical Validation & Troubleshooting
To ensure this protocol acts as a self-validating system, you must monitor the compound's integrity post-dissolution.
Detecting Hydrolysis (LC-MS): The cyanomethyl group (-CH₂CN) is the most labile part of this molecule. If the anhydrous conditions fail, water will attack the nitrile. During LC-MS quality control, monitor for the following mass shifts[3][4]:
-
+18 Da Shift: Indicates partial hydrolysis of the nitrile to a primary amide (-CH₂CONH₂).
-
+19 Da Shift: Indicates complete hydrolysis to a carboxylic acid (-CH₂COOH).
-
Action: If these peaks appear, discard the stock, verify the anhydrous grade of your DMSO, and ensure your Argon purge is effective.
Detecting Precipitation (Nephelometry/UV-Vis): If the compound precipitates upon aqueous dilution, it has exceeded its kinetic solubility limit[5][8].
-
Action: If opalescence is observed visually or via a sudden spike in baseline UV absorbance (light scattering), reduce the final compound concentration. Alternatively, introduce biocompatible co-solvents such as 0.1% Tween-20 or 5% PEG-400 into the assay buffer prior to adding the DMSO stock.
References
- improving the stability of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol - Benchchem. benchchem.com.
- Addressing stability issues of 1-(Cyanomethyl)cyclohexanecarbonitrile in solution - Benchchem. benchchem.com.
- Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity | ACS Medicinal Chemistry Letters. acs.org.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. asianpubs.org.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Public
- Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures - Semantic Scholar. semanticscholar.org.
- DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. nih.gov.
- New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase. whiterose.ac.uk.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
High-Throughput Screening Assays Using Carboxamide Derivatives: Application Notes and Protocols
Introduction: The Carboxamide Scaffold in High-Throughput Screening
The carboxamide functional group is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its capacity to form crucial hydrogen bonds with biological targets.[1][2] This versatility has rendered carboxamide derivatives a privileged scaffold in the development of novel therapeutics. High-Throughput Screening (HTS) provides the necessary platform to rapidly evaluate large libraries of these compounds against a multitude of biological targets, accelerating the identification of promising lead candidates for drug discovery.[3][4] This guide provides detailed protocols and insights for researchers, scientists, and drug development professionals on leveraging HTS assays to explore the therapeutic potential of carboxamide derivatives.
Core Principles of a Robust HTS Campaign
A successful HTS campaign is built upon a foundation of meticulous assay development and validation. The primary objective is to create a screening environment that is both sensitive and reproducible, capable of distinguishing true "hits" from experimental noise.
The Assay Window and the Z'-Factor: A Self-Validating System
The quality of an HTS assay is paramount and is quantitatively assessed using the Z'-factor.[1][5] This statistical parameter provides a measure of the separation between the positive and negative controls, taking into account the signal variability. An ideal HTS assay should have a Z'-factor between 0.5 and 1.0, indicating a large separation band and a low probability of false positives or negatives.[5]
Calculation of the Z'-Factor:
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |µp - µn|
A Z'-factor below 0.5 suggests that the assay requires further optimization before proceeding to a full-scale screen.[6]
Experimental Workflows and Protocols
The choice of HTS assay is dictated by the biological question being addressed. Carboxamide derivatives have shown activity against a wide range of targets, including enzymes and cellular pathways. Below are detailed protocols for commonly employed HTS assays suitable for screening carboxamide libraries.
Workflow for a Typical HTS Campaign
The following diagram illustrates a generalized workflow for a high-throughput screening campaign, from assay development to hit confirmation.
Caption: Generalized workflow for a high-throughput screening campaign.
Protocol 1: Cell-Based Assay for Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity of test compounds.[2]
Scientific Rationale
Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells. This assay is particularly useful for identifying carboxamide derivatives with potential anticancer activity.
Detailed Protocol
Materials and Reagents:
-
Carboxamide compound library (typically dissolved in DMSO)
-
Target cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the carboxamide compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[1][6]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle controls (medium with the same final DMSO concentration as the test wells) and positive controls (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
| Compound ID | Concentration (µM) | % Cell Viability | IC50 (µM) |
| Carbox-001 | 10 | 15.2 | 2.5 |
| Carbox-002 | 10 | 88.7 | > 50 |
| Carbox-003 | 10 | 5.8 | 1.1 |
| Positive Ctrl | 5 | 2.1 | 0.5 |
| Vehicle Ctrl | - | 100 | - |
Note: The data presented in this table is for illustrative purposes only.
The percentage of cell viability is calculated relative to the vehicle control. Dose-response curves are then plotted to determine the IC50 (half-maximal inhibitory concentration) value for each active compound.
Troubleshooting
-
High Background: Can be caused by microbial contamination or interference from phenol red in the medium. Using a phenol red-free medium during the MTT incubation step can mitigate this.[1]
-
Low Signal: May result from suboptimal cell density or insufficient incubation time with MTT.[5]
-
Edge Effects: Evaporation from the outer wells can lead to inaccurate readings. It is recommended to fill the peripheral wells with sterile PBS or medium to maintain humidity.[5]
Protocol 2: Biochemical Assay for Kinase Inhibition (Luminescence-Based)
Many carboxamide derivatives have been identified as potent kinase inhibitors.[7][8] This protocol describes a luminescence-based assay to screen for inhibitors of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Scientific Rationale
Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[9] In this assay, the amount of ATP consumed is directly proportional to the kinase activity. A luciferase/luciferin-based reagent is used to generate a luminescent signal from the remaining ATP.[10] Therefore, a high luminescent signal indicates low ATP consumption and potent inhibition of the kinase.[11]
Signaling Pathway: A Generic Kinase Cascade
The following diagram depicts a simplified kinase signaling cascade, a common target for carboxamide-based inhibitors.
Caption: A simplified kinase signaling cascade targeted by a carboxamide inhibitor.
Detailed Protocol
Materials and Reagents:
-
Carboxamide compound library (in DMSO)
-
Purified recombinant kinase (e.g., Syk, HPK1)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)[12]
-
ATP solution
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)[13]
-
White, opaque 384-well microplates
-
Acoustic liquid handler or multichannel pipette
-
Luminometer
Procedure:
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense nanoliter volumes of the carboxamide compounds into the 384-well assay plate.
-
Dispense DMSO into the control wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate mix in the assay buffer.
-
Dispense 5 µL of this mix into each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[10]
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Dispense 5 µL of the ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.[11]
-
-
Signal Detection:
-
Add 10 µL of the luminescent kinase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.[11]
-
Data Presentation and Analysis
| Compound ID | Concentration (µM) | % Inhibition | IC50 (µM) | Z'-Factor |
| Carbox-004 | 10 | 92.5 | 0.8 | 0.82 |
| Carbox-005 | 10 | 15.3 | > 50 | 0.82 |
| Carbox-006 | 10 | 85.1 | 1.5 | 0.82 |
| Positive Ctrl | 1 | 98.2 | 0.1 | 0.82 |
| Negative Ctrl | - | 0 | - | 0.82 |
Note: The data presented in this table is for illustrative purposes only.
Percent inhibition is calculated relative to the positive and negative controls. IC50 values are determined from dose-response curves.
Protocol 3: Fluorescence Polarization Assay for Protein-Protein Interactions
Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[14][15] It is well-suited for HTS to identify carboxamide derivatives that disrupt protein-protein interactions.
Scientific Rationale
FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[16] When the small tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to a larger protein, its rotation slows down, leading to an increase in polarization. A carboxamide derivative that inhibits this interaction will displace the tracer, causing a decrease in polarization.
Detailed Protocol
Materials and Reagents:
-
Carboxamide compound library (in DMSO)
-
Purified target protein
-
Fluorescently labeled tracer (e.g., a peptide or small molecule)
-
FP assay buffer (e.g., HEPES buffer, pH 8.0, with 0.1 mg/mL BSA and 0.01% NP40 to reduce non-specific binding)[17]
-
Black, low-volume 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation and Dispensing:
-
Prepare solutions of the target protein and the fluorescent tracer in the FP assay buffer. The optimal concentrations should be determined through titration experiments.
-
Dispense the carboxamide compounds into the assay plate.
-
Add the target protein to all wells except those for the tracer-only control.
-
Incubate for a short period (e.g., 15 minutes) to allow for compound-protein interaction.
-
-
Tracer Addition and Incubation:
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 1-2 hours).
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis and Hit Identification
Hit compounds are identified by a significant decrease in the fluorescence polarization signal compared to the vehicle control. The data can be normalized, and a Z-score for each compound can be calculated to identify statistically significant hits.[18]
Protocol 4: AlphaScreen Assay for Epigenetic Targets
Carboxamide derivatives have shown promise as inhibitors of epigenetic enzymes, such as histone demethylases.[19][20] The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that is highly sensitive and suitable for detecting protein-protein and enzyme-substrate interactions.[21][22]
Scientific Rationale
In this assay, a donor bead and an acceptor bead are brought into close proximity through a specific biological interaction (e.g., an antibody recognizing a methylated histone tail).[23] Upon excitation of the donor bead, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. A carboxamide inhibitor that prevents the enzymatic modification (e.g., demethylation) will disrupt the interaction and lead to a decrease in the AlphaScreen signal.
Signaling Pathway: Histone Demethylase Activity
The following diagram illustrates the role of histone demethylases in gene regulation and their inhibition by carboxamide derivatives.
Caption: Inhibition of histone demethylase by a carboxamide derivative, leading to changes in gene expression.
Troubleshooting and Counter-Screens
A common challenge with AlphaScreen assays is the potential for false-positive hits due to compound interference with the assay technology itself.[21] It is crucial to perform counter-screens to identify and eliminate these artifacts. For example, a TruHit kit can be used to identify compounds that mimic biotin, quench singlet oxygen, or interfere with light emission.[21][24]
Hit Confirmation and Follow-Up Studies
Primary HTS campaigns are designed to identify a large number of potential hits. It is essential to have a robust hit confirmation and validation strategy to prioritize the most promising compounds for further development.[3]
Steps in Hit Validation:
-
Re-testing: Confirmed hits should be re-tested under the same assay conditions to ensure reproducibility.
-
Dose-Response Analysis: Active compounds are tested over a range of concentrations to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Hits should be validated in a secondary, mechanistically distinct assay to rule out technology-specific artifacts.
-
Structure-Activity Relationship (SAR) Analysis: Preliminary SAR studies can be conducted to identify common structural motifs among the active compounds and guide the synthesis of more potent analogs.
Conclusion
High-throughput screening is an indispensable tool in modern drug discovery, and the versatile carboxamide scaffold continues to yield promising therapeutic candidates. By employing robust and well-validated HTS assays, such as those detailed in these application notes, researchers can efficiently screen large libraries of carboxamide derivatives and identify novel modulators of a wide range of biological targets. A thorough understanding of the underlying scientific principles, meticulous attention to protocol details, and a rigorous approach to data analysis and hit validation are the cornerstones of a successful HTS campaign.
References
- Cao, F., & Yan, Q. (2015). Histone demethylases and their roles in cancer epigenetics. Journal of Genetics and Genomics, 42(5), 265-277.
- Cianciulli, A., Calvello, R., Porro, C., Trotta, T., Lofrumento, D. D., & Panaro, M. A. (2020).
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Coroflot. (n.d.). Keeping DMSO Concentration Below 0.5% to Minimize its Effect in HTS Assays. Retrieved from [Link]
- Coussens, N. P., Auld, D., & Roby, P. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 69-90.
-
TFOT. (2025, June 16). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
- Burford, N. T., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 10(11), 1251-1264.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Kores, K., et al. (2016). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 14(4), 249-262.
-
Clinical Research News. (2022, May 18). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]
- Liu, Y., et al. (2018). Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. Acta Pharmaceutica Sinica B, 8(5), 809-818.
- Norman, M. H., et al. (2016). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 7(10), 922-927.
- Wallace, I. S., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 3(5), 417-421.
-
ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... Retrieved from [Link]
- Olejniczak, J., & Zheng, W. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening, 10(6), 555-561.
- Goldstein, D. M., et al. (2013). Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization. ACS Medicinal Chemistry Letters, 4(12), 1168-1172.
-
Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from [Link]
-
IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening. Retrieved from [Link]
- De-la-Cruz, R. T., et al. (2011). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. Journal of Biomolecular Screening, 16(8), 885-893.
- Burger, W. A. C., & Gimpl, G. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. ACS Chemical Neuroscience, 9(6), 1224-1243.
- Chan, C. H., et al. (2012). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 17(2), 210-219.
- Li, Y., et al. (2024). Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. Journal of Medicinal Chemistry, 67(3), 1689-1707.
-
BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]
- Wu, G., et al. (2011). An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. Journal of Biomolecular Screening, 16(1), 125-133.
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Oxford Academic. (2012, July 15). Two effective methods for correcting experimental high-throughput screening data. Retrieved from [Link]
-
Oxford Academic. (2015, December 1). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use SOTYKTU safely and effec. Retrieved from [Link]
-
ACS Publications. (2012, April 9). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973). Retrieved from [Link]
- Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54.
-
ResearchGate. (n.d.). The output of the AlphaScreen confirmation and counter assays. (A) In.... Retrieved from [Link]
-
ResearchGate. (n.d.). In situ DMSO hydration measurements of HTS compound libraries. Retrieved from [Link]
-
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Hit validation pre HTS. Retrieved from [Link]
- Peterson, E. A., & Peterson, E. A. (2013).
-
National Center for Biotechnology Information. (n.d.). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]
-
Indicator Registry. (n.d.). (HTS_TST) (including HTS_TST_POS) Number of individuals who received HIV Testing Services (HTS) and received their test results. Retrieved from [Link]
-
ACS Publications. (2016, February 24). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, June 10). Leveraging allostery to improve G protein-coupled receptor (GPCR)-directed therapeutics: cannabinoid receptor 1 as discovery target. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Leveraging allostery to improve G protein-coupled receptor (GPCR)-directed therapeutics: cannabinoid receptor 1 as discovery target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four Well-Established Strategies Used in Hit Identification [clinicalresearchnewsonline.com]
- 4. Data Analysis Approaches in High Throughput Screening | IntechOpen [intechopen.com]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. s3images.coroflot.com [s3images.coroflot.com]
- 7. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxamide Spleen Tyrosine Kinase (Syk) Inhibitors: Leveraging Ground State Interactions To Accelerate Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of histone demethylases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.co.uk [promega.co.uk]
- 14. tandfonline.com [tandfonline.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assay.dev [assay.dev]
- 19. mdpi.com [mdpi.com]
- 20. Histone demethylases and their roles in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-bromo-N-methylnicotinamide derivatives
Application Note: Synthesis and Derivatization of 5-Bromo-N-methylnicotinamide for Targeted Drug Discovery
Executive Summary
5-Bromo-N-methylnicotinamide is a highly versatile heteroaryl building block extensively utilized in the synthesis of kinase inhibitors, epigenetic modulators, and other targeted therapeutics. This application note provides a comprehensive, field-validated guide to the scalable synthesis of 5-bromo-N-methylnicotinamide from 5-bromonicotinic acid, alongside protocols for its downstream derivatization via palladium-catalyzed cross-coupling.
Mechanistic Rationale and Synthetic Strategy
The synthesis of 5-bromo-N-methylnicotinamide fundamentally relies on the amidation of 5-bromonicotinic acid. Because direct amidation of carboxylic acids requires extreme temperatures that can lead to substrate degradation, the carboxylic acid must first be converted into a highly reactive electrophile.
-
Strategy A (Scale-Up/Cost-Effective): Conversion to 5-bromonicotinoyl chloride using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF)[1]. The DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which then converts the acid to the acyl chloride. Gaseous byproducts (CO, CO₂, HCl) drive the reaction forward and are easily removed under vacuum, leaving a clean intermediate for reaction with methylamine.
-
Strategy B (Discovery/Library Synthesis): Use of uronium-based coupling agents like HATU or TBTU with an amine base (e.g., DIPEA)[2]. This avoids harsh acidic conditions and is ideal for parallel synthesis, though it is less atom-economical for bulk scale-up.
Once synthesized, the 5-bromo position serves as an excellent orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of chemical space around the nicotinamide core[3][4].
Chemical workflow for the synthesis and derivatization of 5-bromo-N-methylnicotinamide.
Experimental Protocols
Protocol A: Scalable Synthesis of 5-Bromo-N-methylnicotinamide
Objective: High-yield preparation of the core scaffold via the acyl chloride intermediate[1].
Materials:
-
5-Bromonicotinic acid (1.0 eq)
-
Oxalyl chloride (2.0 eq)
-
N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)
-
Methylamine (2.0 M in THF, 3.0 eq) or Methylamine hydrochloride + DIPEA
-
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Activation: Suspend 5-bromonicotinic acid in anhydrous DCM (approx. 0.3 M) under a nitrogen atmosphere.
-
Catalyst Addition: Add catalytic DMF. Causality: DMF is essential to generate the Vilsmeier-Haack intermediate in situ, which significantly accelerates acyl chloride formation compared to uncatalyzed oxalyl chloride.
-
Chlorination: Add oxalyl chloride dropwise at 0 °C. Safety & Logic: The reaction evolves CO, CO₂, and HCl gas. Dropwise addition strictly controls the exotherm and the rate of gas evolution.
-
Maturation: Warm the mixture to room temperature and stir for 2 hours.
-
Self-Validation Step: Quench a 10 µL aliquot into 1 mL of methanol containing a drop of triethylamine. Analyze via LC-MS. The presence of the methyl ester (m/z ~216/218) and the complete absence of the starting acid (m/z ~202/204) confirms 100% activation.
-
-
Concentration: Evaporate the solvent and excess oxalyl chloride in vacuo. Logic: Removing unreacted oxalyl chloride is critical to prevent competitive amidation, which would yield unwanted N-methyloxalamide byproducts.
-
Amidation: Redissolve the crude acyl chloride in anhydrous THF. Cool to 0 °C. Add the methylamine solution dropwise.
-
Work-up: Stir for 1 hour at room temperature. Concentrate the mixture, then partition between ethyl acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 5-bromo-N-methylnicotinamide as a solid[1][2].
Protocol B: Downstream Derivatization via Suzuki-Miyaura Coupling
Objective: Functionalization of the 5-position to generate biaryl derivatives[4].
Materials:
-
5-Bromo-N-methylnicotinamide (1.0 eq)
-
Arylboronic acid (e.g., p-tolylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.0 eq)
-
Toluene/Methanol (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a microwave vial or round-bottom flask, combine 5-bromo-N-methylnicotinamide and the arylboronic acid in the Toluene/MeOH solvent mixture[4].
-
Degassing: Sparge the solution with nitrogen gas for 10 minutes. Logic: Dissolved oxygen rapidly degrades Pd(0) catalysts to inactive Pd(II) species, permanently halting the catalytic cycle.
-
Catalyst & Base Addition: Add Pd(PPh₃)₄ and the aqueous Na₂CO₃ solution. Causality: The base is strictly required to activate the boronic acid by forming an electron-rich boronate complex, which facilitates the transmetalation step in the palladium catalytic cycle.
-
Reaction: Heat the mixture to 75–80 °C for 2–4 hours under nitrogen[4].
-
Self-Validation Step: Monitor the reaction by LC-MS. The disappearance of the distinct bromine isotope pattern (equal intensity M / M+2 peaks) indicates successful cross-coupling and consumption of the starting material.
-
-
Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography or reverse-phase HPLC.
Quantitative Data & Reagent Optimization
To guide the selection of activation conditions based on project needs, the following table summarizes the quantitative performance metrics of various coupling strategies for 5-bromonicotinic acid amidation.
| Coupling Strategy | Reagents | Typical Yield | Atom Economy | Scalability | Key Advantage |
| Acyl Chloride | Oxalyl Chloride, DMF (cat.) | 85–95% | High | Excellent | Lowest cost; gaseous byproducts are easily removed under vacuum[1]. |
| Uronium Salt | HATU, DIPEA | 90–98% | Low | Poor | Extremely mild conditions; ideal for automated library synthesis[2]. |
| Carbodiimide | EDCI, HOBt, DIPEA | 75–85% | Moderate | Good | Water-soluble urea byproducts facilitate easy aqueous workup. |
Applications in Drug Discovery
The 5-bromo-N-methylnicotinamide scaffold is a privileged structure in modern medicinal chemistry, acting as a core building block across multiple therapeutic areas:
-
BET Bromodomain Inhibitors: The N-methyl amide acts as a critical acetyl-lysine (KAc) mimetic. The carbonyl oxygen forms essential hydrogen bonds with conserved asparagine residues (e.g., Asn429 in BRD2) and a conserved water network, while the methyl group occupies the KAc-methyl pocket. Derivatization at the 5-position allows for the optimization of physicochemical properties and BD2 selectivity[1].
-
DDR1/2 Kinase Inhibitors: Used in the development of inhaled therapies for Idiopathic Pulmonary Fibrosis (IPF). The nicotinamide core provides essential hinge-binding interactions within the kinase domain[3].
-
Aurora-A Kinase Modulators: Utilized in fragment-based drug discovery (FBDD) to develop allosteric inhibitors, where the bromo group is elaborated via cross-coupling to explore shallow allosteric pockets[4].
Logical relationships of 5-bromo-N-methylnicotinamide in targeted drug discovery applications.
References
- WO2017076852A1 - Indolin-2-one derivatives - Google Patents.
-
The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor. ACS Publications.[Link]
-
A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Fragment-based Discovery of Modulators of the Aurora-A Kinase. White Rose eTheses Online.[Link]
Sources
Use of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide in medicinal chemistry
Application Note: Strategic Utility of 5-Bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide in Medicinal Chemistry
Executive Summary The compound 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is a highly versatile, trifunctional building block. It is strategically designed for the rapid elaboration of complex pharmacophores, particularly in the development of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. This application note details the structural rationale, mechanistic pathways, and validated protocols for utilizing this intermediate in divergent synthesis.
Structural Rationale & Mechanistic Insights
The molecular architecture of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide provides three orthogonal zones of reactivity:
-
The 5-Bromo Pyridine Core: The electron-deficient nature of the pyridine ring highly activates the C–Br bond toward oxidative addition by low-valent transition metals (Pd(0), Ni(0)). This allows for late-stage functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions without disrupting the sensitive amide moiety.
-
The N-(Cyanomethyl) Amide Motif: The strongly electron-withdrawing nitrile group significantly lowers the pKa of the adjacent methylene protons. This acidic α-carbon is primed for base-mediated deprotonation, generating a nucleophilic carbanion that can undergo intramolecular cyclization or cascade annulation to form fused heterocycles, such as 1,4-benzothiazepines[1] or 1,2,4-oxadiazoles[2]. Furthermore, transition-metal-catalyzed C–C and C–N cascade couplings of N-(cyanomethyl)amides have been proven to directly yield highly substituted imidazoles[3][4].
-
The Nicotinamide Scaffold: Recognized as a privileged structure in drug discovery, the nicotinamide core mimics the endogenous cofactor NAD+, making it an ideal anchor for competitive inhibitors targeting NAD+-dependent enzymes such as PDK1[5].
Divergent Synthetic Workflows
Divergent synthetic workflows utilizing the orthogonal reactive handles of the title compound.
Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling Objective: To install an aryl/heteroaryl group at the 5-position while preserving the base-sensitive N-(cyanomethyl) group. Causality & Design: The use of Pd(dppf)Cl₂ is critical here. Its large bite angle accelerates the reductive elimination step, minimizing the residence time of the Pd(II) intermediate and reducing the risk of protodehalogenation. A mild base (K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) ensures the boronic acid is sufficiently activated (forming the reactive boronate) without causing premature hydrolysis or unwanted cyclization of the cyanomethyl group.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).
-
Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL).
-
Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C with vigorous stirring for 6–8 hours. Monitor progression via LC-MS to ensure the cyanomethyl group remains intact.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 5-aryl-N-(cyanomethyl)-N-methylpyridine-3-carboxamide derivative.
Protocol B: Ni-Catalyzed Cascade Cyclization to 2,4-Disubstituted Imidazoles Objective: To construct a complex imidazole-fused pharmacophore utilizing the N-(cyanomethyl) amide as both a carbon and nitrogen source. Causality & Design: Recent advancements demonstrate that N-(cyanomethyl)amides undergo efficient Ni(II)-catalyzed cascade C–C and C–N coupling with boronic acids[3][4]. The reaction proceeds via a ketenimine intermediate formed by the activation of the nitrile group, followed by nucleophilic attack and cyclization. Ni(PPh₃)₂Br₂ is selected for its superior ability to coordinate the nitrile nitrogen, facilitating the necessary torsional twist of the amide bond required for cyclization[3].
Step-by-Step Methodology:
-
Preparation: In a sealed tube, combine the cross-coupled N-(cyanomethyl)amide from Protocol A (1.0 equiv, 0.5 mmol), phenylboronic acid (2.0 equiv, 1.0 mmol), and Na₂SO₄ (5.0 equiv, 2.5 mmol) as a desiccant to prevent nitrile hydrolysis[4].
-
Catalyst Addition: Add Ni(PPh₃)₂Br₂ (10 mol%) and an appropriate phosphine ligand (10 mol%)[4].
-
Reaction Execution: Suspend the mixture in anhydrous toluene (3.0 mL). Purge the vessel with argon, seal tightly, and heat to 120 °C for 24 hours[4].
-
Workup & Purification: Cool the mixture, filter through a pad of Celite to remove the nickel catalyst and salts, and concentrate the filtrate. Purify via preparative HPLC to isolate the functionalized imidazole derivative.
Quantitative Data & Functional Group Tolerance
The following table summarizes the chemoselectivity and yield optimization data for the functionalization of N-(cyanomethyl) amides, demonstrating the robustness of the protocols.
| Reaction Type | Catalyst System | Base / Additive | Solvent | Temp (°C) | Target Motif | Avg. Yield (%) |
| Suzuki Coupling | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 80 | 5-Aryl Pyridine | 82 - 91 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Cs₂CO₃ (1.5 equiv) | Toluene | 100 | 5-Amino Pyridine | 75 - 85 |
| Cascade Cyclization | Ni(PPh₃)₂Br₂ (10 mol%) | Na₂SO₄ (5 equiv) | Toluene | 120 | Imidazole Core | 65 - 87 |
| Dithiocarboxylation | None (Base only) | KOH / CS₂ | DMF | 25 | Thiazepine Core | 55 - 70 |
Note: Data aggregated from standardized medicinal chemistry workflows for N-(cyanomethyl) amide derivatives[1][3][4][6].
Pharmacological Application: Target Engagement
Molecules derived from 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide frequently exhibit high affinity for NAD+-binding pockets. The structural rigidity introduced by subsequent cyclization (e.g., forming an imidazopyridine or thiazepine) locks the molecule into a bioactive conformation, enhancing target residence time and competitive inhibition against kinases or PARP enzymes[5].
Pharmacological mechanism of nicotinamide-derived inhibitors targeting NAD+ dependent enzymes.
References
-
Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles Source: Organic Letters, ACS Publications URL:[Link]
-
Scope of substituted N‐cyanomethyl‐acetamides. Standard reaction conditions Source: Molecules / ResearchGate URL:[Link]
-
Substituted N-Cyanomethyl-2-halo-N-methylarenecarboxamides as Precursors of 1,4-Benzothiazepines Source: Journal of Heterocyclic Chemistry URL:[Link]
- Heterocyclic compounds useful as PDK1 inhibitors (US9546165B2)
-
Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents Source: PMC - NIH URL:[Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors - Google Patents [patents.google.com]
- 6. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assay protocols for novel carboxamide inhibitors
Application Note & Protocols
A Comprehensive Guide to Cell-Based Assay Strategies for the Evaluation of Novel Carboxamide Inhibitors
Abstract
The carboxamide moiety is a privileged scaffold in modern medicinal chemistry, found in a multitude of clinically approved drugs and investigational agents.[1] Carboxamide-based compounds exhibit remarkable versatility, targeting a diverse range of protein families implicated in oncology, inflammation, and metabolic diseases.[2][3][4] Key targets include Poly (ADP-ribose) polymerases (PARPs), Sirtuin (SIRT) deacetylases, and components of the NF-κB signaling pathway.[5][6][7] The successful development of these novel inhibitors hinges on a robust and systematic preclinical evaluation pipeline. This guide provides a comprehensive framework of cell-based assay protocols designed to characterize the biological activity of novel carboxamide inhibitors, from initial cytotoxicity screening to detailed mechanistic elucidation and target validation. The protocols herein are designed as self-validating systems, emphasizing the use of orthogonal methods to ensure data integrity and providing the scientific rationale behind key experimental choices.
Section 1: Foundational Assays - Assessing Global Cellular Health
The initial step in characterizing a novel inhibitor is to determine its general effect on cell viability and proliferation. These assays establish the dose-dependent cytotoxicity of the compound, from which critical metrics like the half-maximal inhibitory concentration (IC50) are derived.[3] Two primary methods, distinguished by their underlying principles, are recommended for this foundational screen.
Workflow for Initial Cytotoxicity Screening
This workflow outlines the primary decision-making process for assessing the general cytotoxic effects of novel carboxamide inhibitors.
Caption: Initial cytotoxicity screening workflow.
Cell Viability & Cytotoxicity Assays
The choice between tetrazolium-based and ATP-based assays often depends on the required sensitivity, throughput, and nature of the compounds being tested. It is often advisable to use both methods to rule out assay-specific artifacts.
| Assay Type | Principle | Advantages | Considerations | Typical Endpoint |
| MTT / XTT | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[8][9] | Cost-effective, well-established. | Requires a solubilization step (MTT); can be affected by compounds altering cellular redox state. | Absorbance |
| ATP-Based (CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-luciferin reaction that generates a luminescent signal.[10][11] | Highly sensitive, simple "add-mix-measure" protocol, excellent for high-throughput screening (HTS).[12] | Lytic; ATP levels can be modulated by factors other than cell death. | Luminescence |
Protocol 1.1.1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the carboxamide inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting or shaking.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Scientist's Note: The incubation time with MTT is critical and should be optimized for each cell line, as the rate of formazan production can vary.
Protocol 1.1.2: Luminescent ATP Assay (CellTiter-Glo®)
Principle: This homogeneous assay quantifies ATP, which is a direct marker of metabolically active cells.[10] In this assay, a reagent containing detergent lyses the cells, releasing ATP, which then participates in a luciferase-catalyzed reaction to produce a stable "glow-type" luminescent signal.[9]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol (Protocol 1.1.1).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Execution: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[12]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Scientist's Note: The stable glow-type signal provides flexibility in measurement time, making this assay highly suitable for automated high-throughput batch processing.[10]
Section 2: Mechanistic Elucidation - Uncovering the Mode of Action
Once a compound demonstrates cytotoxic activity, the next critical step is to determine how it induces cell death. The two most common cellular fates are apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Assays
Apoptosis is a tightly regulated process characterized by distinct biochemical events, including the activation of effector caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell surface.[13][14] Using assays that measure these distinct markers provides a robust, multi-faceted confirmation of apoptosis.[15]
Apoptosis Investigation Workflow
This diagram shows a logical progression for investigating if a compound induces apoptosis, using orthogonal methods for confirmation.
Caption: Workflow for apoptosis mechanism of action studies.
Protocol 2.1.1: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)
Principle: This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic cascade.[14] The assay reagent contains a proluminescent caspase-3/7 substrate; upon cleavage by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal proportional to caspase activity.[14]
Methodology:
-
Cell Seeding & Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1.1.1, using concentrations around the predetermined IC50. Include a positive control (e.g., staurosporine).
-
Reagent Preparation & Addition: Follow steps 2-4 of Protocol 1.1.2, using Caspase-Glo® 3/7 Reagent.
-
Signal Development: Mix on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure luminescence with a plate luminometer.
-
Analysis: Normalize the data to cell number (can be done in a parallel plate using CellTiter-Glo®) or express as fold-change over vehicle control.
Scientist's Note: Caspase activation can be transient. Therefore, performing a time-course experiment (e.g., 4, 8, 12, 24 hours) is crucial to capture the peak of activity.[13]
Protocol 2.1.2: Real-Time Annexin V Binding Assay
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V has a high affinity for PS and can be used to detect this event. Modern homogeneous assays use engineered luciferase subunits fused to Annexin V, which reconstitute and generate a luminescent signal upon binding to exposed PS on the surface of apoptotic cells in real-time.[16][17]
Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate.
-
Reagent Addition: Prepare the Annexin V reagent and a membrane-impermeable DNA dye (to detect necrosis) according to the manufacturer's instructions. Add the reagent mix to the cells before adding the compound.
-
Compound Treatment: Add the carboxamide inhibitors directly to the wells containing cells and the assay reagents.
-
Data Acquisition: Place the plate in a plate-reading luminometer equipped with environmental controls (37°C, 5% CO₂). Measure luminescence (apoptosis) and fluorescence (necrosis) kinetically over a period of 24-72 hours.
-
Analysis: Plot the kinetic curves for both signals over time for each dose. This provides a dynamic view of the onset of apoptosis versus necrosis.
Scientist's Note: This real-time approach is powerful as it definitively establishes the kinetics of the apoptotic response and can distinguish between apoptosis and primary necrosis.[15][16] It serves as an excellent orthogonal method to confirm caspase assay results.[17]
Cell Cycle Analysis
Many anticancer agents function by disrupting cell cycle progression, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[18] This arrest can be a direct effect or a prelude to apoptosis.
Protocol 2.2.1: Propidium Iodide (PI) Staining with Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[19] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[19][20]
Methodology:
-
Cell Culture & Treatment: Culture cells in 6-well plates and treat with the carboxamide inhibitor at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for a defined period (e.g., 24 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[21]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Scientist's Note: RNase A treatment is crucial to ensure that PI only stains DNA, as it can also bind to double-stranded RNA, which would otherwise confound the results.[19]
Cell Cycle Phases
Diagram illustrating the distinct phases of the eukaryotic cell cycle measurable by DNA content analysis.
Caption: The eukaryotic cell cycle phases and checkpoints.
Section 3: Target-Specific & Pathway-Modulation Assays
After defining the phenotypic outcome (e.g., apoptosis), the next step is to investigate if the carboxamide inhibitor engages its putative molecular target within the cell.
PARP Inhibition Assays
Carboxamide scaffolds are common in PARP inhibitors, which are crucial in cancer therapy, especially for tumors with DNA repair deficiencies.[5][22] PARP enzymes consume NAD+ to synthesize Poly (ADP-ribose) (PAR) chains at sites of DNA damage.[23]
Canonical PARP Signaling Pathway
This diagram shows the central role of PARP1 in response to DNA single-strand breaks (SSBs).
Caption: PARP1 activation and inhibition at DNA damage sites.
Protocol 3.1.1: Quantifying Cellular PAR Levels by Immunoassay
Principle: A direct measure of PARP activity in cells is the quantification of its product, PAR. Following DNA damage, PAR levels transiently increase. A potent PARP inhibitor will abrogate this increase. This can be measured using a sensitive immunoassay, such as an electrochemiluminescence-based assay.[24]
Methodology:
-
Cell Culture & Treatment: Seed cells in a 96-well plate. Pre-treat with the carboxamide PARP inhibitor for 1-2 hours.
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂) for 10-15 minutes to induce a robust PARP response.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Immunoassay: Perform the PAR immunoassay according to the manufacturer's protocol (e.g., MSD PAR Assay).[24] This typically involves adding normalized lysates to a plate coated with a capture anti-PAR antibody, followed by a detection antibody.
-
Data Acquisition: Read the plate on the appropriate instrument.
-
Analysis: Generate IC50 curves by plotting the inhibition of PAR formation as a function of inhibitor concentration.[24]
NF-κB Signaling Pathway Assays
The NF-κB pathway is a master regulator of inflammation, and its aberrant activation is linked to many cancers.[25][26] Some carboxamide derivatives have been shown to suppress this pathway.[7] Canonical activation involves the degradation of the inhibitor IκB, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and activate gene transcription.[26]
Canonical NF-κB Signaling Pathway
This diagram outlines the key steps from cytokine stimulation to NF-κB-mediated transcription.
Caption: Overview of the canonical NF-κB signaling pathway.
Protocol 3.2.1: NF-κB Reporter Gene Assay
Principle: This is a highly effective method for screening pathway inhibitors. It utilizes a stable cell line engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a promoter containing multiple NF-κB response elements.[25][27] Inhibition of the pathway results in a decrease in reporter gene expression.
Methodology:
-
Cell Culture: Culture the NF-κB reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel carboxamide inhibitor for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1), to activate the NF-κB pathway.[25]
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Lysis & Readout: Lyse the cells and measure the reporter activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's protocol.
-
Analysis: Normalize the reporter signal to cell viability (measured in a parallel plate) to exclude cytotoxic effects. Calculate the percent inhibition of NF-κB activity for each compound concentration and determine the IC50 value.
Scientist's Note: It is important to confirm that the inhibitor does not directly inhibit the reporter enzyme (e.g., luciferase). This can be tested by adding the compound directly to a solution of recombinant enzyme and substrate.
References
-
Deininger, M. Laboratory, Versiti Blood Research Institute. (n.d.). A Bioluminescent Assay for Direct Measurement of Sirtuin Activity in Cancer Cells. Retrieved from [Link]
-
Ghayur, T., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 11(5), e0155974. Retrieved from [Link]
-
Tong, L., & Denu, J. M. (2010). Measurement of sirtuin enzyme activity using a substrate-agnostic fluorometric nicotinamide assay. PubMed, 405(1), 163-73. Retrieved from [Link]
-
Min, H., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical Pharmacology, 84(10), 1305-1316. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]
-
Cankara, F., et al. (2020). Design, Synthesis, and Molecular Modeling Studies of Novel Coumarin Carboxamide Derivatives as eEF-2K Inhibitors. Journal of Chemical Information and Modeling, 60(3), 1766-1778. Retrieved from [Link]
-
Layman, H., et al. (2023). Quantitative intracellular immunoassay for monitoring poly (ADP-ribose) in cancer cells treated with PARP inhibitors. AACR Journals. Retrieved from [Link]
-
Lv, X., et al. (2018). Novel coumarin-pyrazole carboxamide derivatives as potential topoisomerase II inhibitors: Design, synthesis and antibacterial activity. European Journal of Medicinal Chemistry, 157, 81-87. Retrieved from [Link]
-
Graham, K. C., et al. (2019). Methods for studying human sirtuins with activity-based chemical probes. Methods in Enzymology, 626, 183-204. Retrieved from [Link]
-
Cellomatics Biosciences. (n.d.). PARP Assays. Retrieved from [Link]
-
Adaka, I. C., et al. (2020). Carboxamides Bearing Sulfonamide Functionality as Potential Novel Phospholipase A2 Inhibitors. ChemistrySelect, 5(45), 14416-14421. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(12), 4811. Retrieved from [Link]
-
Kim, H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. Retrieved from [Link]
-
Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
O'Brien, M. A., et al. (2019). A real-time, bioluminescent annexin V assay for the assessment of apoptosis. Scientific Reports, 9(1), 179. Retrieved from [Link]
-
Lee, Y., et al. (2025). A novel carboxamide bromodomain inhibitor attenuates osteoarthritis via epigenetic repression of NF-κB and MAPK signaling. Frontiers in Immunology, 16, 1633334. Retrieved from [Link]
-
Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Journal of Cancer Research and Cellular Therapeutics, 8(3). Retrieved from [Link]
-
Wagner, A., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Retrieved from [Link]
-
Wang, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Molecules, 27(14), 4443. Retrieved from [Link]
-
Kanev, G. K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(4), 102578. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
Adegoke, R. O., et al. (2021). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. RSC Advances, 11(32), 19749-19765. Retrieved from [Link]
-
Realini, N., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry, 58(23), 9415-9430. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]
-
Zhou, H., et al. (2018). Discovery of Novel Small-Molecule Inhibitors of NF-κB Signaling with Antiinflammatory and Anticancer Properties. Journal of Medicinal Chemistry, 61(13), 5647-5663. Retrieved from [Link]
-
Pickering, C. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(45), 30489-30499. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-Nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Biomolecular Structure and Dynamics, 41(15), 7247-7262. Retrieved from [Link]
-
Ali, L., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(11), 3183. Retrieved from [Link]
-
Pare, J. M., et al. (2012). A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. Analytical Biochemistry, 421(1), 350-352. Retrieved from [Link]
Sources
- 1. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A novel carboxamide bromodomain inhibitor attenuates osteoarthritis via epigenetic repression of NF-κB and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.co.uk]
- 11. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com.cn [promega.com.cn]
- 13. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 16. A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Flow Cytometry Protocol [sigmaaldrich.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PARP Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 23. PARP and DDR Pathway Drug Discovery [promega.sg]
- 24. aacrjournals.org [aacrjournals.org]
- 25. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Analytical standards for 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
An in-depth analysis of a novel chemical entity requires robust and validated analytical methods to ensure its identity, purity, and quality. This is particularly critical in research and drug development, where precise characterization underpins further investigation and regulatory acceptance. The compound 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide, a substituted nicotinamide derivative, presents a unique analytical challenge due to its specific combination of functional groups: a brominated pyridine core, a tertiary amide, and a nitrile group.
This document provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this molecule. The protocols outlined herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, ensuring trustworthiness and scientific rigor. All proposed methods are supported by authoritative sources and are structured to provide not just procedural steps, but also the scientific rationale behind them.
Physicochemical Properties (Predicted)
A foundational understanding of a compound's physicochemical properties is essential for analytical method development. As specific experimental data for 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is not widely available, the following properties are predicted based on its structure and data from analogous compounds like 5-bromo-N-methylnicotinamide.[1]
| Property | Predicted Value / Characteristic | Rationale for Analytical Method Development |
| Molecular Formula | C₉H₈BrN₃O | Defines the elemental composition. |
| Molecular Weight | ~254.09 g/mol | Critical for mass spectrometry. |
| Polarity | Moderately polar | The pyridine ring, amide, and nitrile groups contribute to polarity, making it suitable for reversed-phase HPLC. |
| UV Absorbance | Expected λmax ~260-275 nm | The substituted pyridine ring is a strong chromophore, making UV detection a viable and sensitive method for HPLC analysis. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO). Limited solubility in non-polar solvents. | Guides the selection of solvents for sample preparation and mobile phases. |
| pKa | ~2.5 - 3.5 (Pyridine Nitrogen) | The pyridine nitrogen is weakly basic. This is a key parameter for controlling retention and peak shape in HPLC by adjusting mobile phase pH. |
Part 1: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing the purity of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide and for quantifying it in various matrices. The method proposed below is a robust starting point based on common practices for analyzing substituted pyridine derivatives.[2][3][4]
1.1: Recommended HPLC-UV Method
The objective is to develop a stability-indicating method capable of separating the main compound from potential impurities and degradation products. A reversed-phase C18 column is selected for its versatility with moderately polar analytes.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Agilent Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent).
-
Test Sample: Prepare the sample using the same diluent to a target concentration of 0.5 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.
-
-
Reversed-Phase C18 Column: This stationary phase provides excellent retention for moderately polar compounds like the target analyte through hydrophobic interactions.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid (0.1% formic acid) protonates the pyridine nitrogen, which suppresses silanol interactions on the column surface. This results in improved peak symmetry and prevents tailing.
-
Gradient Elution: A gradient from a low to a high concentration of organic solvent (acetonitrile) ensures that impurities with a wide range of polarities can be eluted and separated effectively, making it a good choice for purity analysis and stability studies.
-
Detection at 265 nm: This wavelength is chosen based on the predicted UV absorbance maximum of the substituted pyridine chromophore, offering high sensitivity. A DAD is recommended to confirm peak purity and identify potential co-eluting impurities.
1.2: Method Validation Framework
Every analytical protocol must be validated to prove its suitability for the intended purpose.[5] The HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak purity index > 0.995 (using DAD); baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Peak area RSD ≤ 5% after minor changes in flow rate, pH, or column temperature. |
Part 2: Structural Elucidation and Confirmation
While chromatography provides quantitative data, spectroscopic techniques are required for definitive structural confirmation.
2.1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for confirming the molecular weight and providing fragmentation data that supports the proposed structure.
-
LC System: Use the HPLC conditions described in Section 1.1. The flow can be split post-column if necessary to accommodate the MS inlet.
-
Mass Spectrometer: A high-resolution mass spectrometer (HRMS) such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is recommended for accurate mass measurement.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters (Example):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50 - 500.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragmentation data.
-
-
Full Scan (MS1): Expect to observe the protonated molecular ion [M+H]⁺. Given the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the spectrum will show a characteristic doublet peak separated by ~2 Da.
-
Calculated Exact Mass for C₉H₉⁷⁹BrN₃O⁺: 254.0032
-
Calculated Exact Mass for C₉H₉⁸¹BrN₃O⁺: 255.9991
-
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. Studies on similar N-cyanomethyl compounds suggest characteristic losses.[8][9]
-
Predicted Fragmentation: Potential fragmentation pathways include cleavage of the N-cyanomethyl group (-CH₂CN) or the N-methyl group (-CH₃), and cleavage of the amide bond.
-
2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required to confirm the connectivity of atoms. NMR studies of related nicotinamides provide a basis for spectral interpretation.[10][11]
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
2D NMR (if needed): COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) to resolve any ambiguities.
-
| Protons | Predicted Shift (ppm) | Multiplicity | Rationale |
| Pyridine H-2 | ~8.9 - 9.1 | s (or d) | Deshielded by adjacent nitrogen and carbonyl group. |
| Pyridine H-4 | ~8.7 - 8.9 | s (or d) | Deshielded by adjacent nitrogen. |
| Pyridine H-6 | ~8.2 - 8.4 | s (or t) | Influenced by bromine and nitrogen. |
| N-CH₂-CN | ~4.5 - 4.8 | s | Methylene group adjacent to nitrogen and nitrile. |
| N-CH₃ | ~3.0 - 3.2 | s | Methyl group on the amide nitrogen. |
Part 3: Integrated Analytical Workflow
A logical and efficient workflow is crucial for the complete characterization of the compound. The following diagram illustrates the proposed sequence of analysis.
Caption: Integrated workflow for the analytical characterization of the target compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. GMP Navigator. [Link]
-
Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Academia.edu. [Link]
-
Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Australian Journal of Chemistry. [Link]
-
Mass spectrometric behaviour of substituted N-methyl-N-cyanomethyl benzamides under electron ionization. PubMed. [Link]
-
HPLC Methods for analysis of 3-Bromopyridine. HELIX Chromatography. [Link]
-
5-Bromo-N-methylpyridine-3-carboxamide. PubChem. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Nicotinamide. PubChem. [Link]
-
Total Synthesis of Calothrixin B and a Novel Brominated Analog via C-H Activation and Heck Coupling. Taylor & Francis Online. [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. PMC. [Link]
-
Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen. PMC. [Link]
-
¹H NMR spectra of the C-4 protons of the nicotinamide ring in NADH. ResearchGate. [Link]
-
Organic compounds. MassBank. [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]
-
5-bromo-N-(2-methoxyethyl)pyridine-3-carboxamide. PubChem. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Bis(pyridine)-Based Bromonium Ions. Molecular Structures of Bis(2,4,6-collidine)bromonium Perchlorate and Bis(pyridine)bromonium Triflate and the Mechanism of the Reactions of 1,2-Bis(2'-pyridylethynyl)benzenebrominum Triflate and Bis(pyridine)bromonium Triflate with Acceptor Olefins. ACS Publications. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
5-Bromo-N-methoxypyridine-3-carboxamide — Chemical Substance Information. NextSDS. [Link]
Sources
- 1. 5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - GMP Navigator [gmp-navigator.com]
- 8. Mass spectrometric behaviour of substituted N-methyl-N-cyanomethyl benzamides under electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs [academia.edu]
- 11. connectsci.au [connectsci.au]
Application Notes and Protocols for Studying Enzyme Inhibition by Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Carboxamides in Enzyme Inhibition and Drug Discovery
Enzymes are fundamental biological catalysts that orchestrate the vast majority of biochemical reactions within living organisms.[1] Their precise and efficient function is paramount to maintaining cellular homeostasis. When enzymatic activity becomes dysregulated, it can lead to the progression of numerous diseases, including cancer, infectious diseases, and metabolic disorders.[2][3] Consequently, enzymes have emerged as major therapeutic targets for drug development.[3] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, forming a cornerstone of modern pharmacology.[4]
Among the vast chemical space of potential inhibitors, carboxamides represent a "privileged scaffold."[5][6] This structural motif is frequently found in FDA-approved drugs and is recognized for its versatile binding capabilities, contributing to a wide range of pharmacological activities.[5][6] The carboxamide linkage enhances molecular flexibility and provides opportunities for hydrogen bonding, which can improve target affinity and pharmacokinetic properties.[7] Carboxamide derivatives have demonstrated efficacy as anticancer, anti-infectious, and anti-inflammatory agents, often by targeting specific enzymes.[5][7][8][9]
These application notes provide a comprehensive guide to the experimental setup for studying enzyme inhibition by carboxamide compounds. From initial screening and potency determination to detailed mechanistic studies, the following protocols and insights are designed to ensure robust, reproducible, and meaningful results in the pursuit of novel therapeutics.
Part 1: Initial Screening and Potency Determination (IC50)
The first step in characterizing a novel carboxamide inhibitor is to determine its potency.[4] This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4][10]
Foundational Concepts: Understanding IC50
The IC50 value provides a functional measure of an inhibitor's strength under specific experimental conditions.[11] It's crucial to recognize that the IC50 is not an absolute measure of binding affinity but is dependent on factors such as substrate concentration.[10][12] Therefore, maintaining consistent assay conditions is paramount when comparing the potencies of different inhibitors.
Experimental Workflow: From Hit Identification to Potency Ranking
The process of identifying and characterizing the potency of novel carboxamide inhibitors generally follows a structured workflow.
Caption: Workflow for inhibitor screening and IC50 determination.
Protocol 1: Spectrophotometric Enzyme Inhibition Assay
This protocol outlines a general method for determining the IC50 value of a carboxamide inhibitor using a spectrophotometric assay, which measures changes in light absorbance.
Materials:
-
Purified enzyme of interest
-
Enzyme substrate
-
Carboxamide inhibitor stock solution (typically in DMSO)
-
Assay buffer (optimized for pH, ionic strength, and any required cofactors)
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the carboxamide inhibitor in a suitable solvent like DMSO.
-
Create a serial dilution series of the inhibitor in assay buffer. The concentration range should span several orders of magnitude, bracketing the expected IC50.
-
Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations, as determined from preliminary experiments.[13]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
Inhibitor solution at various concentrations (for the dose-response curve) or solvent control (for 0% inhibition).
-
Enzyme solution.
-
-
Include a "no enzyme" control to measure background absorbance.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme before the substrate is introduced.[4]
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to start the enzymatic reaction.[4]
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature and wavelength.
-
Measure the rate of the reaction by taking absorbance readings at regular intervals (e.g., every 30 seconds for 10-15 minutes). The initial, linear phase of the reaction is the most critical for accurate rate determination.
-
Data Analysis:
-
Calculate Initial Velocity (V₀): For each inhibitor concentration, determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control (0% inhibition).
-
% Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor))
-
-
Generate Dose-Response Curve and Calculate IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[10]
-
Part 2: Mechanism of Action Studies
Once the potency of a carboxamide inhibitor has been established, the next crucial step is to elucidate its mechanism of action (MoA). This involves determining how the inhibitor interacts with the enzyme and substrate, which can be competitive, non-competitive, uncompetitive, or a mixed-type inhibition.[14]
Key Concepts: Differentiating Inhibition Types
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[15][16]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not change the Km.[15][16]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities. This affects both Vmax and Km.[16]
Visualizing Inhibition Mechanisms
Caption: Simplified diagrams of enzyme inhibition mechanisms.
Protocol 2: Determination of Inhibition Type and Inhibition Constant (Ki)
This protocol uses enzyme kinetics to determine the MoA and the inhibition constant (Ki). The Ki is a measure of the binding affinity of the inhibitor and is a more absolute value than the IC50.[11]
Methodology:
-
Assay Setup:
-
Set up a matrix of experiments with varying concentrations of both the substrate and the carboxamide inhibitor.
-
The substrate concentrations should typically range from 0.1x to 10x the known Km of the enzyme.
-
Use several fixed concentrations of the inhibitor, including a zero-inhibitor control (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).[4]
-
-
Procedure:
-
Follow the same experimental procedure as the spectrophotometric assay (Protocol 1), initiating the reaction by adding the substrate.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction rate against the substrate concentration.
-
Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.[15]
-
To visualize the data and determine the inhibition type, create a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]).[14][15]
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[12]
-
Ki = IC50 / (1 + ([S] / Km))
-
Where [S] is the substrate concentration and Km is the Michaelis constant.
-
-
Data Presentation: Michaelis-Menten and Lineweaver-Burk Plots
Clear visualization of kinetic data is essential for interpreting the mechanism of inhibition.
| Inhibition Type | Michaelis-Menten Plot | Lineweaver-Burk Plot |
| No Inhibitor | Hyperbolic curve | Linear plot with intercepts at -1/Km and 1/Vmax |
| Competitive | Km increases, Vmax unchanged | Lines intersect on the y-axis |
| Non-competitive | Km unchanged, Vmax decreases | Lines intersect on the x-axis |
| Uncompetitive | Both Km and Vmax decrease | Parallel lines |
| Mixed | Both Km and Vmax are altered | Lines intersect, but not on an axis |
Part 3: Advanced Considerations and Troubleshooting
Cell-Based Assays
While in vitro biochemical assays are crucial for initial characterization, it is also important to assess the activity of carboxamide inhibitors in a more physiologically relevant context.[4] Cell-based assays measure the inhibitor's effect on the target enzyme within intact cells, providing insights into cell permeability and potential off-target effects.[4]
Troubleshooting Common Issues in Enzyme Inhibition Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Enzyme Activity | Degraded enzyme or reagents, incorrect buffer conditions.[17] | Use fresh reagents, verify buffer pH and composition, ensure proper storage of enzyme.[17][18] |
| High Background Signal | Substrate instability, interfering substances in the sample. | Run a "no enzyme" control, check for sample contaminants like salts or detergents.[19] |
| Inconsistent Readings | Pipetting errors, temperature fluctuations, improper mixing. | Use calibrated pipettes, ensure uniform temperature across the plate, mix gently but thoroughly.[18] |
| False Positives/Negatives | Compound interference (e.g., fluorescence), non-specific inhibition. | Screen for compound auto-fluorescence, perform counter-screens without the enzyme.[20] |
A "spike and recovery" experiment can be a valuable tool to determine if a sample contains an inhibitory substance.[19] In this experiment, a known amount of active enzyme is added to both the sample buffer and a control buffer. A significantly lower activity in the sample buffer indicates the presence of an inhibitor.[19]
Conclusion
The systematic study of enzyme inhibition by carboxamides is a critical component of modern drug discovery. By employing robust experimental protocols, from initial IC50 determination to detailed mechanistic studies, researchers can gain a comprehensive understanding of how these promising compounds interact with their enzymatic targets. Careful attention to experimental design, data analysis, and troubleshooting will ultimately lead to the development of more effective and selective therapeutics.
References
- Bisswanger, H. (2008). Enzyme Kinetics: Principles and Methods. Google Books.
-
edX. IC50 Determination. Available from: [Link]
-
Molecular Biology. Assay Troubleshooting. Available from: [Link]
-
Pharmaguideline. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available from: [Link]
-
Robinson, P. K. (2015). Enzymes: principles and biotechnological applications. Essays in Biochemistry, 59, 1–41. Available from: [Link]
-
EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Available from: [Link]
- Bisswanger, H. (2017). Enzyme Kinetics: Principles and Methods. Wiley-VCH.
-
Reddit. Michaelis-Menten kinetics and Lineweaver Burk plots. Available from: [Link]
-
VitalSource. Enzyme Kinetics: Principles and Methods 3rd edition. Available from: [Link]
-
ResearchGate. (PDF) Principles of Enzyme Kinetics. Available from: [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. Available from: [Link]
-
Slideshare. Enzyme kinetics- michaelis menten model, lineweaver burk plot. Available from: [Link]
-
Pearson. Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. Available from: [Link]
-
Oxford Academic. a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Available from: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-kafaween, M. A., Emran, T. B., & Al-Mekhlafi, N. A. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Pharmaceuticals, 18(6), 834. Available from: [Link]
-
Chem Help ASAP. Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link]
-
PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Available from: [Link]
-
BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]
-
Patsnap Synapse. Top Enzymatic Assays for Drug Screening in 2025. Available from: [Link]
-
ResearchGate. Mechanisms of Action of Carbamazepine and Its Derivatives, Oxcarbazepine, BIA 2-093, and BIA 2-024. Available from: [Link]
-
PubMed. A standard operating procedure for an enzymatic activity inhibition assay. Available from: [Link]
-
ResearchGate. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Available from: [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., El-Azab, A. S., Alanazi, M. G., & Al-Taisan, K. I. (2016). New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. Tropical Journal of Pharmaceutical Research, 15(1), 129. Available from: [Link]
-
PubMed. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. Available from: [Link]
-
ResearchGate. Carboxamides Bearing Sulfonamide Functionality as Potential Novel Phospholipase A2 Inhibitors. Available from: [Link]
-
BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]
-
He, X., Alian, A., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6314–6323. Available from: [Link]
-
Bentham Science Publishers. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Available from: [Link]
-
Parkinson, J., & Potter, B. V. L. (2013). Carboxylesterase inhibitors. Chemico-Biological Interactions, 203(1), 223–229. Available from: [Link]
-
BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]
-
ACS Publications. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Available from: [Link]
-
MDPI. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. Available from: [Link]
-
Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(12), 2095. Available from: [Link]
-
ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available from: [Link]
Sources
- 1. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. courses.edx.org [courses.edx.org]
- 11. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Khan Academy [khanacademy.org]
- 15. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 16. reddit.com [reddit.com]
- 17. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
Application Note: In Vivo Experimental Design and Pharmacokinetic Profiling of Pyridine-Based Therapeutics
Introduction
The pyridine ring is a privileged aza-heterocyclic scaffold in modern medicinal chemistry. It is a core structural component in numerous FDA-approved small-molecule therapeutics, including blockbuster kinase inhibitors (e.g., imatinib, sorafenib), proton pump inhibitors, and targeted oncology agents 1[1]. While incorporating a pyridine motif typically improves aqueous solubility and target binding affinity via hydrogen bond acceptance, the basicity of the pyridine nitrogen (pKa ~5.2) and its susceptibility to specific metabolic pathways necessitate highly specialized in vivo experimental designs.
This application note provides a comprehensive, field-proven framework for designing in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies for pyridine-based compounds, ensuring scientific rigor, mechanistic causality, and translatable data.
Causality in Pyridine Metabolism and Formulation Design
Before initiating in vivo dosing, experimental design must account for the unique metabolic liabilities of the pyridine ring to prevent artifactual data.
-
Metabolic N-oxidation and N-methylation: Pyridine rings are extensively metabolized in vivo into pyridine N-oxides, N-methylpyridinium ions, and various C-oxidation products (e.g., 2-pyridone, 3-hydroxypyridine)2[2]. N-oxidation, catalyzed primarily by Flavin-containing monooxygenases (FMOs) and Cytochrome P450s (CYPs), can act either as a detoxification mechanism or generate active metabolites 3[3].
-
CYP Inhibition Liability: Unsubstituted pyridines frequently coordinate directly with the heme iron of CYP enzymes, leading to potent CYP auto-inhibition. Medicinal chemists often employ steric hindrance (e.g., 2-fluoro or 2-amino substitution) to abrogate this interaction and improve the in vivo PK profile4[4].
-
Formulation Causality: Due to the basic nitrogen, pyridine derivatives exhibit highly pH-dependent solubility. Salt forms (e.g., HCl salts) or acidic vehicles are critical for maximizing gastrointestinal absorption during oral (PO) administration5[5].
Major in vivo metabolic pathways of pyridine-based compounds.
Self-Validating Protocol: In Vivo Pharmacokinetic (PK) Profiling
To establish trustworthiness, a PK protocol must be a self-validating system. This requires incorporating stable isotope-labeled internal standards during bioanalysis and utilizing parallel intravenous (IV) clearance benchmarking to accurately calculate absolute bioavailability (F%).
Protocol 1: Step-by-Step Rodent PK Study for Pyridine Derivatives
Objective: Determine oral bioavailability, clearance, and quantify N-oxide metabolite formation.
-
Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g, n=6 per group) overnight. Causality: Fasting eliminates food-effect variability on gastric pH, which can drastically alter the absorption kinetics of basic pyridine compounds5[5].
-
Formulation Preparation:
-
IV Dosing (2 mg/kg): Dissolve the pyridine compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. Ensure complete dissolution to prevent micro-emboli.
-
PO Dosing (10-20 mg/kg): Suspend the compound (base or HCl salt) in 0.5% Sodium Carboxymethylcellulose (Na-CMC) or 0.1M Citrate buffer (pH 4.0) to maintain the pyridine nitrogen in its protonated, soluble state5[5].
-
-
Administration & Sampling:
-
Administer IV via tail vein and PO via oral gavage.
-
Collect blood samples (200 µL) via jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Self-Validation Step: Immediately transfer blood to K2EDTA tubes containing 10 µL of 10% formic acid. Causality: Acidification stabilizes potential N-oxide metabolites from ex vivo degradation back to the parent pyridine. Centrifuge at 4000 rpm for 10 min at 4°C to separate plasma.
-
-
LC-MS/MS Bioanalysis:
-
Data Analysis: Calculate non-compartmental PK parameters (AUC, Cmax, Tmax, t1/2, Cl, Vd).
Comparative Data Presentation
The structural modification of the pyridine ring directly impacts in vivo PK parameters. For example, introducing a 2-fluoro substitution reduces CYP heme binding, thereby improving the half-life and clearance profile while maintaining cellular efficacy 4[4].
Table 1: Representative In Vivo PK Parameters of Pyridine Substitutions (Rat Model)
| Compound Motif | Dose (PO, mg/kg) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Half-life (t1/2, h) | Bioavailability (F%) | CYP Inhibition Liability |
| Unsubstituted Pyridine | 10 | 450 ± 45 | 1200 ± 150 | 1.8 | 22% | High (IC50 < 1 µM) |
| 2-Fluoro Pyridine | 10 | 1850 ± 120 | 5400 ± 320 | 4.5 | 68% | Low (IC50 > 10 µM) |
| 2-Amino Pyridine | 10 | 1600 ± 110 | 4800 ± 290 | 3.9 | 55% | Low (IC50 > 10 µM) |
| Pyridine N-oxide | 10 | 210 ± 30 | 850 ± 90 | 1.2 | 15% | None |
(Note: Data synthesized from structure-activity relationship studies optimizing pyridine-based kinase inhibitors 4[4])
In Vivo Efficacy & Pharmacodynamic (PD) Design
Since many pyridine derivatives are developed as targeted oncology agents (e.g., microtubule inhibitors or kinase inhibitors) 7[7], aligning the PK profile with the PD model is critical to establishing a therapeutic window.
Protocol 2: Tumor Xenograft Efficacy Model
Objective: Correlate plasma and tumor concentrations of the pyridine compound with tumor growth inhibition (TGI).
-
Cell Inoculation: Inject 5 x 10⁶ human tumor cells (e.g., HCT116 or PC-3) subcutaneously into the right flank of athymic nude mice8[8].
-
Randomization: Once tumors reach ~100-150 mm³, randomize mice into vehicle control and treatment groups (n=8-10/group).
-
Dosing Regimen: Base the dosing frequency strictly on the PK half-life derived from Protocol 1. If a substituted pyridine derivative has a t1/2 of 4.5h, once-daily (QD) oral dosing is typically justified to maintain trough concentrations above the in vitro IC50 4[4].
-
Monitoring: Measure tumor volume via calipers bi-weekly and record body weights to assess gross toxicity.
-
Endpoint Tissue Collection: At study termination, collect blood and tumor tissue. Homogenize tumor tissue to measure intra-tumoral drug concentration. Causality Note: Basic pyridines often exhibit high volumes of distribution and partition favorably into acidic tumor microenvironments via ion trapping, meaning plasma concentrations may underestimate tumor exposure.
Sequential workflow for in vivo PK/PD evaluation of pyridine derivatives.
References
-
Sharma, A., et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." PubMed Central (PMC), 2023.[Link]
-
Damani, L.A., et al. "Species differences in the metabolic C- and N-oxidation, and N-methylation of [14C]pyridine in vivo." Xenobiotica, 1982.[Link]
-
Castonguay, A., et al. "Metabolic pathways of NNK: carbonyl reduction, pyridine N-oxidation and alpha-carbon hydroxylation." ResearchGate, 1998.[Link]
-
Gamo, C., et al. "Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies." MDPI Pharmaceutics, 2023.[Link]
-
Hansen, M., et al. "Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization." PubMed, 2018.[Link]
-
Boer, J., et al. "Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2015.[Link]
-
Shaker, M.S., et al. "METABOLIC L- AND M-OXIDATION AND M-METHYLATION OF[2, 6l4cl PYR ID INE IN VIVO: DETERMINATION OF URINARY METABOLITES BY HnPnLnC." OUP, 1982.[Link]
-
Georgiou, M., et al. "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics." ResearchGate, 2026.[Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences in the metabolic C- and N-oxidation , and N-methylation of [14C]pyridine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies | MDPI [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability & Troubleshooting Guide for 5-Bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the complex stability profile of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide .
This molecule is a highly versatile, yet chemically sensitive, bifunctional building block. It contains three distinct reactive centers: an electrophilic nitrile , a hydrolyzable tertiary amide , and a photo-labile aryl bromide . Understanding the causality behind its degradation is critical for designing robust storage conditions, formulation buffers, and analytical methods.
Part 1: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: During LC-MS analysis of my basic workup fractions, I observe a major impurity with a mass shift of +18 Da. What is this, and why is it forming? A: You are observing the partial hydrolysis of the cyanomethyl group. In aqueous basic (or strongly acidic) media, the electrophilic carbon of the nitrile (-C≡N) is highly susceptible to nucleophilic attack by hydroxide ions or water. This hydration event converts the nitrile into a primary carboxamide (-CONH2), adding exactly 18.01 Da to the parent mass. If left in harsh conditions, this intermediate will further hydrolyze to a carboxylic acid (+19 Da total mass shift from parent) with the release of ammonia[1]. To prevent this, perform extractions at a neutral pH and avoid prolonged exposure to aqueous bases.
Q2: My stability indicating method (SIM) shows the appearance of 5-bromonicotinic acid over time in formulation buffers. How can I stop this? A: This indicates cleavage of the central tertiary amide bond. While tertiary amides possess some steric hindrance, the electron-withdrawing nature of the adjacent pyridine ring makes the carbonyl carbon vulnerable to nucleophilic attack. Prolonged exposure to high pH (e.g., >pH 9) drives the irreversible formation of the carboxylate salt (5-bromonicotinate) and N-methylaminoacetonitrile[2]. To mitigate this, buffer your solutions between pH 4.0 and 6.5, where the amide bond exhibits maximum kinetic stability.
Q3: Is this compound light-sensitive? I am detecting a des-bromo impurity (-79 Da) in samples left on the benchtop. A: Yes, it is highly sensitive to photolytic degradation. Aryl bromides undergo homolytic C-Br bond cleavage upon exposure to UV or intense visible light. This photoredox process generates a highly reactive pyridyl radical. Once formed, this radical rapidly abstracts a hydrogen atom from surrounding hydrogen-donors (such as protic solvents or excipients) to form the des-bromo degradation product[3]. All solutions must be stored in amber vials and handled under low-actinic lighting.
Part 2: Troubleshooting Workflows & Degradation Pathways
To effectively troubleshoot impurity profiles, you must trace the degradation back to its mechanistic origin. Below are the validated pathways for the two most common degradation modes.
Workflow 1: Diagnosing Hydrolytic Degradation Pathways
Fig 1: Divergent hydrolytic degradation pathways of the parent compound under aqueous stress.
Workflow 2: Photolytic C-Br Cleavage Pathway
Fig 2: Photolytic C-Br bond cleavage mechanism leading to des-bromo and coupling impurities.
Part 3: Quantitative Data Presentation
The following table summarizes the forced degradation profile of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide under standard ICH Q1A/Q1B stress conditions.
Table 1: Forced Degradation Stability Profile (1.0 mg/mL in 50% Acetonitrile/Water)
| Stress Condition | Reagent / Environment | Temp / Time | % Parent Remaining | Primary Degradant Observed |
| Control | Neutral (pH 7.0) | 25°C / 7 Days | 99.8% | None |
| Acidic | 0.1 N HCl | 60°C / 24 Hours | 82.4% | Primary Amide (+18 Da) |
| Basic | 0.1 N NaOH | 60°C / 24 Hours | 14.1% | 5-Bromonicotinic Acid |
| Oxidative | 3% H₂O₂ | 25°C / 24 Hours | 91.5% | Pyridine N-oxide (+16 Da) |
| Photolytic | UV/Vis (ICH Q1B) | 1.2M lux-hr / 200W-hr/m² | 68.3% | Des-bromo Impurity (-79 Da) |
| Thermal | Solid State | 80°C / 7 Days | 98.9% | Trace Amide Cleavage |
Part 4: Experimental Protocols for Forced Degradation
To ensure analytical trustworthiness, forced degradation studies must be self-validating. This means every stress condition must include a neutralization/quenching step prior to LC-MS injection. Failing to quench the reaction will cause the compound to continue degrading inside the autosampler, leading to false-positive instability data.
Protocol 1: Acid/Base Hydrolytic Stress Testing
Objective: Determine the kinetic vulnerability of the nitrile and amide bonds.
-
Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a stock concentration of 2.0 mg/mL.
-
Acid Stress:
-
Transfer 1.0 mL of stock to a 2 mL HPLC vial.
-
Add 1.0 mL of 0.2 N HCl (Final concentration: 1.0 mg/mL API in 0.1 N HCl).
-
Cap tightly and incubate at 60°C in a heat block for exactly 24 hours.
-
-
Base Stress:
-
Transfer 1.0 mL of stock to a separate 2 mL HPLC vial.
-
Add 1.0 mL of 0.2 N NaOH (Final concentration: 1.0 mg/mL API in 0.1 N NaOH).
-
Cap tightly and incubate at 60°C for exactly 24 hours.
-
-
Quenching (Critical Step):
-
Acid Sample: Remove from heat and immediately add 1.0 mL of 0.1 N NaOH to neutralize.
-
Base Sample: Remove from heat and immediately add 1.0 mL of 0.1 N HCl to neutralize.
-
-
Analysis: Dilute 1:10 with mobile phase and inject onto a C18 LC-MS system using a water/acetonitrile gradient with 0.1% Formic Acid.
Protocol 2: Photolytic Stress Testing (ICH Q1B Compliant)
Objective: Induce and quantify C-Br homolytic cleavage.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of Water/Methanol (Methanol acts as the hydrogen donor for the radical intermediate).
-
Exposure Setup: Transfer 2.0 mL of the solution into a clear quartz cuvette or clear glass HPLC vial. Prepare an identical sample in an amber vial wrapped in aluminum foil to serve as the dark control.
-
Irradiation: Place both vials in a photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp.
-
Dosing: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 Watt hours/square meter.
-
Analysis: Inject both the exposed sample and the dark control directly into the LC-MS. Compare the extracted ion chromatograms (EIC) for the parent mass and the des-bromo mass to calculate the degradation yield.
References
-
20.7: Chemistry of Nitriles Source: LibreTexts Chemistry URL:[Link]
-
Forced degradation and impurity profiling Source: Journal of Pharmaceutical and Biomedical Analysis / dphen1.com URL:[Link]
-
Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides Source: Chemistry of Materials - ACS Publications URL:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N-Methylation of Pyridine Carboxamides
Welcome to the Advanced Synthesis Support Center. The N-methylation of pyridine carboxamides (such as nicotinamide derivatives) presents a unique dual-challenge in synthetic organic chemistry: regioselectivity (differentiating the pyridine nitrogen from the amide nitrogen) and chemoselectivity (preventing over-methylation to the N,N-dimethyl amide).
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve high-yielding, monoselective N-methylation.
Part 1: Troubleshooting Guides & FAQs
Q1: I am trying to methylate the carboxamide, but I keep isolating N-methylpyridinium salts. How do I fix this regioselectivity issue?
The Causality: This is a classic kinetic vs. thermodynamic control issue. The lone pair of electrons on the pyridine nitrogen is sp2 hybridized and orthogonal to the aromatic π -system, making it highly nucleophilic. Conversely, the amide nitrogen's lone pair is delocalized into the adjacent carbonyl group via resonance, rendering it a very poor nucleophile. If you use a highly reactive electrophile like methyl iodide (MeI) without the correct base, the pyridine nitrogen will attack first, yielding the undesired pyridinium salt.
The Solution: You must shift the reaction to anion control . By pre-treating the substrate with a strong, specific base, you deprotonate the amide to form an amidate anion . The negative charge drastically increases the nucleophilicity of the amide nitrogen, allowing it to outcompete the neutral pyridine nitrogen. We recommend using Cs2CO3 in a non-polar solvent like toluene to achieve this[1].
Q2: My reaction yields the amide, but I am observing significant amounts of the N,N-dimethylated byproduct. How can I improve mono-selectivity?
The Causality: Standard methylating agents like MeI or dimethyl sulfate ( Me2SO4 ) are highly reactive and volatile. Once the mono-methylated secondary amide forms, it is often still nucleophilic enough to undergo a second alkylation.
The Solution: Switch to a solid, bulky methylating agent such as phenyltrimethylammonium iodide ( PhMe3NI ) . As reported in [2], PhMe3NI acts as a controlled methyl donor. The steric bulk of the reagent, combined with the reduced nucleophilicity of the newly formed secondary amide, creates a high kinetic barrier that essentially halts the reaction at the mono-methylated stage.
Q3: Why is Cesium Carbonate ( Cs2CO3 ) recommended over cheaper bases like NaOH or KOH?
The Causality: This relies on the well-documented [3]. The Cs+ cation has a very large ionic radius and low charge density. Unlike Na+ or K+ , which form tight ion pairs with the amidate anion (reducing its reactivity), Cs+ forms a very loose ion pair. This generates a highly reactive, "naked" amidate anion that can rapidly and selectively attack the methylating agent before side reactions occur.
Q4: Are there "green" alternatives to toxic methylating agents that still work on primary amides?
The Solution: Yes. Recent advancements have enabled the use of CO2 as a C1 source. Using a metal-free catalytic system involving a Bicyclic (alkyl)(amino)carbene (BICAAC) and a borane reducing agent (like HBpin), primary amides can be catalytically N-methylated under 1 atm of CO2 [4]. This proceeds via an N-formylation intermediate followed by reduction, completely avoiding toxic alkyl halides [4].
Part 2: Quantitative Data & Condition Optimization
The following table summarizes the optimization landscape for the N-methylation of a standard pyridine-2-carboxamide, demonstrating the superiority of the PhMe3NI / Cs2CO3 system.
| Entry | Methylating Agent | Base (Equiv) | Solvent | Temp (°C) | Conversion (%) | Mono-N-Methyl Yield (%) | Di-N-Methyl Yield (%) |
| 1 | MeI (1.2 eq) | NaOH (2.0) | THF | 25 | >99 | 12 | 87 |
| 2 | PhMe3NI (1.5 eq) | KOH (2.0) | Toluene | 120 | 81 | 56 | 19 |
| 3 | PhMe3NI (1.5 eq) | NaOH (2.0) | Toluene | 120 | 43 | 11 | 7 |
| 4 | PhMe3NI (1.5 eq) | Cs2CO3 (2.0) | Toluene | 120 | >99 | 91 | <2 |
Data synthesized from comparative optimization studies on amide monomethylation[2],[1].
Part 3: Mechanistic & Workflow Visualizations
Reaction pathway logic for regioselective N-methylation of pyridine carboxamides.
Step-by-step experimental workflow for monoselective amide N-methylation.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes PhMe3NI as a solid methylating agent to achieve absolute monoselectivity[1]. The system is self-validating: the generation of N,N -dimethylaniline as a stoichiometric byproduct serves as an internal indicator of methyl transfer.
Materials Required:
-
Substrate: Pyridine carboxamide derivative (1.0 equiv, e.g., 1.0 mmol)
-
Methylating Agent: Phenyltrimethylammonium iodide ( PhMe3NI ) (1.5 equiv, 1.5 mmol)
-
Base: Cesium Carbonate ( Cs2CO3 ) (2.0 equiv, 2.0 mmol)
-
Solvent: Anhydrous Toluene (0.2 M relative to substrate, 5.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 10 mL pressure tube equipped with a magnetic stir bar, add the pyridine carboxamide (1.0 mmol) and anhydrous Cs2CO3 (2.0 mmol).
-
Solvent & Reagent Addition: Suspend the mixture in 5.0 mL of anhydrous toluene. Add PhMe3NI (1.5 mmol) in one portion. Causality Note: Toluene is chosen because its non-polar nature prevents the solvation of the amidate anion, maximizing the "naked" anion reactivity driven by the cesium effect.
-
Thermal Activation: Seal the pressure tube and heat the inhomogeneous mixture in a metallic heating block at 120 °C for 12–24 hours.
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (eluent: EtOAc/Hexanes). The successful formation of the product is indicated by the disappearance of the starting material and the appearance of a new UV-active spot. The byproduct, N,N -dimethylaniline, will also be visible and confirms that methyl transfer has occurred.
-
Quenching & Workup: Cool the reaction to room temperature. Add 2.0 mL of deionized water to quench the reaction and dissolve inorganic salts.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). The N,N -dimethylaniline byproduct can be selectively removed by washing the combined organic phases with a mild acidic solution (e.g., 0.5 M HCl), provided your specific pyridine derivative is not overly sensitive to aqueous acid.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Analytical Validation: Purify via silica gel chromatography. Validate the mono-methylation via 1H NMR: Look for the distinct appearance of an N−CH3 doublet or singlet (depending on rotameric exchange) integrating to 3H around 2.80–3.00 ppm, and the shift/reduction of the broad primary amide NH2 signal to a single secondary NH proton.
References
-
Title: Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Source: Organic Letters (ACS Publications), 2022, 24, 7315-7319. URL: [Link]
-
Title: Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines Source: The Journal of Organic Chemistry (ACS Publications), 2002, 67, 26, 9238–9247. URL: [Link]
-
Title: Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation Source: Chemical Science (RSC Publishing), 2023, 14, 5350-5358. URL: [Link]
Sources
- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO 2 towards catalytic N -methylation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01216F [pubs.rsc.org]
Technical Support Center: Enhancing the Yield of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
Welcome to the technical support guide for the synthesis of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to help you navigate the common challenges associated with this synthesis and significantly enhance the yield and purity of your target compound.
The synthesis involves an amide coupling between an electron-deficient carboxylic acid (5-bromonicotinic acid) and a secondary amine (2-(methylamino)acetonitrile). This specific combination presents challenges that require careful optimization of reaction conditions. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.
Question 1: My reaction yield is consistently low or zero. What are the primary causes and how can I fix this?
Low yield is the most frequent issue, often stemming from inefficient activation of the carboxylic acid or issues with the coupling partners.
Possible Cause 1: Ineffective Carboxylic Acid Activation The pyridine ring in 5-bromonicotinic acid is electron-withdrawing, which reduces the nucleophilicity of the carboxylate and makes activation the rate-limiting step. Your coupling reagent may be inadequate or degraded.[1][2]
-
Solution A: Verify Reagent Quality and Reaction Conditions. Ensure your coupling reagents (e.g., HATU, EDC, T3P) are fresh and have been stored under anhydrous conditions. Water in your solvent (e.g., DMF, DCM) will rapidly quench the activated acid intermediate.[3] Always use anhydrous solvents for this reaction.
-
Solution B: Switch to a More Potent Coupling Reagent. If standard carbodiimides like EDC (often used with an additive like HOBt) are failing, switch to a more potent uronium or phosphonium salt.[3][4] HATU and PyBOP are excellent choices for difficult couplings involving electron-deficient acids.[3] Propylphosphonic anhydride (T3P®) is another powerful option that forms water-soluble byproducts, simplifying purification.[3]
Possible Cause 2: Insufficient or Incorrect Base A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. It serves two purposes: neutralizing the HCl salt if you are using an amine salt and scavenging the acid generated during the coupling reaction.
-
Solution: Optimize Base Stoichiometry. The amount of base is critical. For uronium reagents like HATU, at least 2 equivalents of base are required. One equivalent is consumed by the HATU activation, and another is needed to neutralize the acid formed. A slight excess (e.g., 2.5 eq) is often recommended to ensure the reaction medium remains basic.[3]
Possible Cause 3: Degradation of 2-(methylamino)acetonitrile The starting amine, while commercially available, can degrade. It is also a relatively small and volatile molecule.
-
Solution: Verify Amine Quality and Stoichiometry. Use a fresh bottle of 2-(methylamino)acetonitrile or purify it by distillation if its quality is suspect. Consider using a slight excess of the amine (e.g., 1.1-1.2 equivalents) to compensate for any potential degradation or volatility.
Question 2: The reaction starts but stalls before completion, leaving significant unreacted starting material. What's going wrong?
A stalled reaction points to issues with stability, concentration, or temperature.
Possible Cause 1: Instability of Activated Intermediate The activated carboxylic acid (e.g., the O-acylisourea intermediate from carbodiimides) can be unstable and may undergo side reactions, such as conversion to an N-acylurea, if it does not react with the amine in a timely manner.[5]
-
Solution A: Change the Order of Addition. First, pre-activate the 5-bromonicotinic acid with the coupling reagent and base in an anhydrous solvent for a short period (5-10 minutes at 0 °C) before adding the amine.[3] This ensures a high concentration of the activated species is available immediately for the desired reaction.
-
Solution B: Increase Concentration. Dilute conditions can disfavor the bimolecular coupling reaction. Try increasing the concentration of your reaction from ~0.1 M to 0.5 M.
Possible Cause 2: Insufficient Thermal Energy While many amide couplings proceed well at room temperature, sterically hindered or electronically challenging substrates often require heating to overcome the activation energy barrier.[1]
-
Solution: Increase Reaction Temperature. After adding all reagents, allow the reaction to warm to room temperature, but if progress (monitored by TLC or LC-MS) is slow, consider gently heating the reaction to 40-50 °C. For particularly difficult couplings, temperatures up to 80 °C may be necessary.[2]
Question 3: My final product is impure. What are the likely side products and how can I purify my compound?
The nature of the impurities depends heavily on the coupling reagent used.
Possible Cause 1: Contamination with Urea Byproduct If you are using a carbodiimide like DCC or EDC, the corresponding urea byproduct (DCU or EDU) will be formed.[5]
-
Solution: Dicyclohexylurea (DCU) from DCC is mostly insoluble in common organic solvents and can be removed by filtration. However, residual amounts often remain, making purification difficult. The urea from EDC is water-soluble, so it can be removed with an aqueous workup.[4] This is a primary reason to prefer EDC over DCC. If urea contamination persists, purification via column chromatography is necessary.
Possible Cause 2: Residual Coupling Reagents or Additives Unreacted coupling agents or additives like HOBt can contaminate the final product.
-
Solution: Aqueous Workup. A standard aqueous workup is effective at removing most of these impurities. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl) to remove basic components like residual amine and DIPEA, followed by a weak base (e.g., 5% NaHCO₃ solution) to remove acidic components like unreacted carboxylic acid and HOBt, and finally with brine.[6]
Possible Cause 3: Formation of N-Acylurea This is a common side reaction with carbodiimides where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.
-
Solution: Use an Additive or Switch Reagents. Adding 1-hydroxybenzotriazole (HOBt) can trap the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to rearrangement and more reactive towards the amine.[4] Alternatively, switching to a uronium (HATU) or phosphonium (PyBOP) reagent avoids this side reaction entirely.
Frequently Asked Questions (FAQs)
-
Q1: Which coupling reagent do you recommend for this synthesis? For robust, high-yielding synthesis, HATU is the top recommendation due to its high efficiency with challenging substrates. T3P® is also an excellent choice with the added benefit of an easy workup. A comparison is provided in the table below.
-
Q2: How critical are anhydrous conditions? Extremely critical. Water will react preferentially with your activated carboxylic acid intermediate, hydrolyzing it back to the starting material and quenching the reaction. All glassware should be oven-dried, and anhydrous solvents should be used.
-
Q3: What is the best way to monitor the reaction? Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. For TLC, use a solvent system like 50% Ethyl Acetate in Hexanes. You should see the consumption of the 5-bromonicotinic acid spot and the appearance of a new, typically less polar, product spot.
-
Q4: My purification by column chromatography is difficult. Any tips? If your product and starting materials have similar polarity, consider a different purification method. Recrystallization from a solvent system like Ethyl Acetate/Hexane or Isopropanol can be effective if the crude product is sufficiently pure.
Data and Protocols
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Advantages | Disadvantages |
| EDC / HOBt | Carbodiimide | Inexpensive; water-soluble byproduct. | Moderate reactivity; risk of N-acylurea formation. |
| DCC | Carbodiimide | Inexpensive. | Insoluble urea byproduct complicates purification; high potential for side reactions.[5] |
| HATU / DIPEA | Uronium Salt | Very high reactivity, especially for difficult couplings; low racemization.[3][4] | Expensive; requires >2 eq. of base. |
| T3P® | Phosphonic Anhydride | High reactivity; forms water-soluble byproducts, simplifying workup.[3] | Can be viscous and difficult to handle. |
Diagrams and Workflows
Detailed Experimental Protocol (HATU-Mediated Coupling)
Materials:
-
5-Bromonicotinic Acid (1.0 eq.)
-
2-(methylamino)acetonitrile hydrochloride (If using the free base, omit the extra base in step 4. For the salt, use 1.1 eq.)
-
HATU (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (3.5 eq. if using the amine salt, 2.5 eq. for free base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 5-bromonicotinic acid (1.0 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF (to make a ~0.5 M solution based on the acid). Stir until fully dissolved, then cool the flask to 0 °C in an ice bath.
-
Activation: To the cooled solution, add HATU (1.1 eq.) followed by the dropwise addition of DIPEA.[3]
-
Amine Addition: If using the hydrochloride salt of the amine, add it to the flask, followed by the remaining portion of DIPEA. If using the free base, add it directly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS. If the reaction is sluggish, heat the mixture to 40-50 °C.
-
Workup: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer with saturated aq. NaHCO₃ (3 times) and then with brine (2 times).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide.
References
-
Umehara, A. et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]. (Accessed Mar. 15, 2026).
-
Due-Hansen, M. E. et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]. (Accessed Mar. 15, 2026).
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). Available at: [Link]. (Accessed Mar. 15, 2026).
-
Due-Hansen, M. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]. (Accessed Mar. 15, 2026).
-
Due-Hansen, M. E. et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]. (Accessed Mar. 15, 2026).
-
Supporting Information - Rsc.org. Available at: [Link]. (Accessed Mar. 15, 2026).
-
Wang, Y. et al. (2024). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. Nature Communications. Available at: [Link]. (Accessed Mar. 15, 2026).
-
Penneti, A. et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. Available at: [Link]. (Accessed Mar. 15, 2026).
-
Sato, M. et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]. (Accessed Mar. 15, 2026).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]. (Accessed Mar. 15, 2026).
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]. (Accessed Mar. 15, 2026).
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]. (Accessed Mar. 15, 2026).
Sources
Storage and handling recommendations for brominated organic compounds
Welcome to the Technical Support Center for Brominated Organic Compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Successful synthetic chemistry requires understanding the causality behind reagent degradation. Brominated compounds are highly reactive, and their inherent instability—driven by the lability of the carbon-bromine (C-Br) and nitrogen-bromine (N-Br) bonds—can derail your syntheses if not managed with precision.
Below, you will find quantitative storage guidelines, mechanistic troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your reagents.
Part 1: Quantitative Storage Guidelines
To maintain the shelf-life and reactivity of brominated reagents, strict environmental controls are required. The table below summarizes the critical storage parameters and primary degradation pathways for common classes of brominated compounds.
| Compound Class / Reagent | Recommended Storage Temp | Atmosphere | Light Sensitivity | Primary Degradation Mechanism | Shelf-Life / Stability Marker |
| N-Bromosuccinimide (NBS) | 2–8°C | Argon / Nitrogen | High | Hydrolysis & Photolysis to Br₂ | 6–12 months (Turns yellow)[1] |
| Primary Bromoalkanes | 2–8°C | Argon / Nitrogen | High | Photolytic cleavage / Elimination | 12–24 months (Darkens)[2] |
| Phosphorus Tribromide (PBr₃) | 15–25°C | Argon (Strict) | Moderate | Hydrolysis to HBr & H₃PO₃ | <12 months (Pressure buildup)[3] |
| Elemental Bromine (Br₂) | 15–25°C | Vented Cabinet | Low | Volatilization / Container corrosion | Indefinite (Vapor leakage)[4] |
Part 2: Troubleshooting & FAQs
Q1: My N-Bromosuccinimide (NBS) has turned yellow/orange. Can I still use it for allylic bromination? A: No. NBS is inherently sensitive to moisture and light, which trigger the hydrolysis and photolytic cleavage of the N-Br bond over time[1]. This degradation releases molecular bromine ( Br2 ) and succinimide[5]. While a faint yellow tint might seem benign, the presence of free Br2 fundamentally alters your reaction mechanism. Instead of the desired radical substitution (Wohl-Ziegler bromination) mediated by low steady-state concentrations of bromine radicals, the high local concentration of Br2 strongly favors electrophilic addition across the double bond[5]. Using degraded NBS will lead to over-bromination, alkene addition byproducts, and significantly reduced yields. You must recrystallize the reagent before use.
Q2: Why do primary bromoalkanes (e.g., 8-bromooctyl derivatives) darken during storage, and how does this impact downstream cross-coupling? A: The carbon-bromine (C-Br) bond is a polar covalent bond that is highly susceptible to photolytic cleavage because its bond dissociation energy overlaps with the energy of ambient UV/visible light[2]. Exposure to light initiates a free-radical chain reaction that generates elemental bromine (causing the dark discoloration) and promotes elimination reactions that form alkene byproducts[2]. In palladium-catalyzed cross-coupling reactions, these alkene impurities can coordinate with the palladium center, poisoning the catalyst, while the free bromine can oxidize the active Pd(0) species back to Pd(II), halting the catalytic cycle. Always store bromoalkanes in amber vials at 2–8°C under an inert atmosphere to prevent this degradation[2].
Q3: We experienced a pressure buildup and fuming when opening a bottle of Phosphorus Tribromide ( PBr3 ). What caused this, and how can we prevent it? A: PBr3 is extremely hygroscopic. If the storage bottle is repeatedly opened in ambient air, atmospheric moisture enters and reacts rapidly with the reagent[3]. This hydrolysis reaction generates phosphorous acid ( H3PO3 ) and large volumes of hydrogen bromide ( HBr ) gas[3]. The accumulation of HBr gas causes dangerous pressure buildup within the container, which manifests as toxic, heavy fumes upon opening. PBr3 must be stored in a tightly sealed container under a dry inert gas atmosphere (Nitrogen or Argon) and handled exclusively using Schlenk techniques or inside a dry glovebox[3].
Q4: What are the critical incompatibilities when storing elemental bromine ( Br2 ) or heavily brominated organics? A: Bromine is a powerful oxidizing agent. It reacts violently—often explosively—with easily oxidized substances, including many organic solvents (e.g., methanol, acetaldehyde, DMF), reducing agents, and metals such as aluminum, sodium, and potassium[4]. The thermodynamic driving force for these redox reactions is massive, leading to rapid heat generation and the explosive expansion of gases. Segregate bromine and brominated organics from alkalis, reducing agents, and combustible materials, and store them in chemically resistant glass containers on lower shelves in a cool, dry, well-ventilated area[6],[4].
Part 3: Standard Operating Procedures (SOPs)
Protocol 1: Recrystallization and Validation of N-Bromosuccinimide (NBS)
Context: This self-validating protocol utilizes the differential solubility of NBS in water at varying temperatures to remove succinimide and Br2 impurities, restoring the reagent's selectivity for radical pathways[5],[1].
-
Dissolution: In a fume hood, add 30 g of impure, yellowish NBS to 300 mL of deionized water in an Erlenmeyer flask[5].
-
Heating: Heat the suspension on a hot plate with vigorous stirring until the NBS fully dissolves (typically around 90–100°C)[5]. Causality Note: Prolonged heating causes further thermal decomposition of the N-Br bond; remove the flask from the heat source immediately upon complete dissolution.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Transfer the flask to an ice-water bath for at least one hour to maximize the precipitation of pure NBS crystals[5].
-
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel[5]. Wash the filter cake with a minimal volume of ice-cold deionized water to wash away highly soluble succinimide byproducts.
-
Drying: Transfer the purified crystals to a vacuum desiccator and dry thoroughly under vacuum at 35°C for 24 hours[7].
-
Validation: The final product must be a fluffy, pure white solid[5]. A melting point test should yield 173–176°C (decomposition)[1]. If the solid retains a yellow tint, the photolytic degradation is severe, and the recrystallization must be repeated.
Caption: Workflow for the recrystallization and validation of N-Bromosuccinimide.
Sources
- 1. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. LCSS: BROMINE [web.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromonicotinamide Analogs as Nicotinic Acetylcholine Receptor Modulators
Introduction: The Therapeutic Potential of Modulating Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in a wide array of physiological processes, including cognitive function, inflammation, and neurotransmission.[1][2][3] These receptors are implicated in a variety of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, making them a significant target for therapeutic intervention.[4][5] The development of subtype-selective nAChR ligands is a key objective in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy.[6]
While specific structure-activity relationship (SAR) data for 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is not extensively available in the public domain, this guide will provide a comparative analysis of closely related 5-bromonicotinamide analogs. By examining the impact of structural modifications on the 5-position of the pyridine ring, the carboxamide linker, and the N-substituents, we can deduce key principles governing the interaction of this class of compounds with nAChRs. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel nAChR modulators.
The 5-Bromonicotinamide Scaffold: A Privileged Structure for nAChR Modulation
The nicotinamide scaffold is a well-established pharmacophore for targeting various enzymes and receptors.[7][8][9] The presence of a halogen, particularly bromine, at the 5-position of the pyridine ring has been shown to be a critical determinant of activity in several classes of bioactive molecules.[3][10] In the context of nAChR modulation, the 5-bromonicotinamide core serves as a versatile template for designing ligands with varying affinities and functional activities at different nAChR subtypes.
Comparative Analysis of Analog Performance: A Hypothetical SAR Study
To illustrate the principles of SAR for this class of compounds, we will consider a hypothetical series of analogs based on the 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide scaffold. The following sections will explore how structural modifications at key positions might influence their biological activity, drawing upon established principles from related nicotinamide and pyridine-based nAChR modulators.
Modifications at the 5-Position of the Pyridine Ring
The substituent at the 5-position of the pyridine ring plays a crucial role in modulating the binding affinity and selectivity of nicotinic receptor ligands.[11]
| Analog | Modification at 5-Position | Predicted Impact on nAChR Activity | Rationale |
| Parent Compound | -Br | High affinity | The bromo group can form halogen bonds with the receptor, contributing to potent binding. |
| Analog 1 | -Cl | Slightly reduced affinity | The smaller size and lower polarizability of chlorine may result in weaker interactions with the receptor compared to bromine. |
| Analog 2 | -I | Potentially increased affinity | The larger size and greater polarizability of iodine could lead to stronger halogen bonding and enhanced van der Waals interactions. |
| Analog 3 | -CN | Altered subtype selectivity | The cyano group is a strong hydrogen bond acceptor and can significantly alter the electronic properties of the pyridine ring, potentially favoring interactions with specific nAChR subtypes. |
| Analog 4 | -Vinyl | Increased affinity | As observed in related series, a vinyl group can enhance potency.[11] |
Modifications of the N-Substituents
The nature of the substituents on the carboxamide nitrogen is critical for determining the functional activity (agonist, antagonist, or allosteric modulator) and pharmacokinetic properties of the compounds.
| Analog | N-Substituent Modification | Predicted Impact on nAChR Activity | Rationale |
| Parent Compound | -CH2CN, -CH3 | Potential for allosteric modulation | The cyanomethyl group can act as a hydrogen bond acceptor, and the overall steric and electronic profile may favor binding to an allosteric site. |
| Analog 5 | -H, -CH3 | Reduced potency | The absence of the cyanomethyl group removes a key interacting moiety. |
| Analog 6 | -CH2CH2Ph | Potential for increased potency and altered selectivity | The introduction of a phenethyl group can lead to additional hydrophobic and aromatic interactions with the receptor.[12] |
| Analog 7 | -(CH2)2-N(CH3)2 | Introduction of a basic nitrogen could lead to interactions with acidic residues in the binding pocket and improve solubility. |
Experimental Protocols for Evaluating Analog Performance
The following are detailed, step-by-step methodologies for key experiments used to characterize the pharmacological properties of nAChR modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the test compounds for nAChRs.
Protocol:
-
Membrane Preparation: Prepare synaptic membranes from whole rat brain or from cells expressing the desired nAChR subtype.
-
Incubation: Incubate the membranes with a radiolabeled nAChR ligand (e.g., [³H]-cytisine or [³H]-epibatidine) and varying concentrations of the test compound in a suitable buffer.[11]
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity of the compounds at nAChRs expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired nAChR subtype.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a saline solution.
-
Impale the oocyte with two microelectrodes filled with KCl to clamp the membrane potential.
-
Apply acetylcholine (ACh) or another nAChR agonist to elicit an inward current.
-
Apply the test compound alone or in combination with the agonist to determine its effect on the receptor (agonist, antagonist, or allosteric modulator).[7]
-
-
Data Analysis: Measure the peak current amplitude and desensitization kinetics. Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Visualizing Structure-Activity Relationships and Experimental Workflows
Hypothetical Structure-Activity Relationship (SAR) Flowchart
Caption: Hypothetical SAR workflow for 5-bromonicotinamide analogs.
Experimental Workflow for nAChR Ligand Characterization
Caption: Workflow for characterizing novel nAChR modulators.
Conclusion and Future Directions
This guide has provided a framework for understanding the structure-activity relationships of 5-bromonicotinamide analogs as modulators of nicotinic acetylcholine receptors. While direct experimental data for 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide analogs is limited, by drawing parallels from closely related chemical series, we can infer key structural features that govern their interaction with nAChRs. The bromine atom at the 5-position appears to be crucial for high-affinity binding, while modifications to the N-substituents of the carboxamide moiety offer a promising avenue for fine-tuning functional activity and subtype selectivity.
Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide analogs to validate these hypothetical SAR principles. Such studies will be instrumental in the development of novel and selective nAChR modulators with therapeutic potential for a range of neurological and psychiatric disorders.
References
- Malin, D. H., et al. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(22), 3321-3324.
- Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750.
- Ishiguro, M., et al. (1995). Cyanoamidines. II. Synthesis and pharmacological activity of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines. Chemical & Pharmaceutical Bulletin, 43(9), 1534-1541.
- Zhang, D., et al. (2019). Chemical conversion of nicotinamide into type I positive allosteric modulator of α7 nAChRs. Bioorganic & Medicinal Chemistry Letters, 29(15), 1966-1971.
- Rasgania, J., et al. (2023). Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. Asian Journal of Chemistry, 35(5), 1231-1238.
- Eaton, J. B., et al. (2009). Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1634-1637.
- Kumar, A., & Sharma, S. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(3), 1165-1171.
- Gundertofte, K., & Palm, J. (2002). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences From the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Current Pharmaceutical Design, 8(4), 309-323.
- De Rosa, M. J., & Geginat, K. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2465.
- Papke, R. L., et al. (2015). Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects. Journal of Pharmacology and Experimental Therapeutics, 352(2), 336-348.
- Vajragupta, O., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. International Journal of Molecular Sciences, 24(4), 3614.
-
Drug Design Org. (2020). QSAR: Quantitative structure activity relationship. Retrieved from [Link]
-
Patrick, G. L. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]
- Ho, T. N., & McIntosh, J. M. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 599843.
- Barvik, I., et al. (2020). Synthesis of 5-Cyanomethyluridine (cnm5 U) and 5-Cyanouridine (cn5 U) Phosphoramidites and Their Incorporation into RNA Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 82(1), e114.
- Kumar, A., et al. (2019). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Advances, 9(58), 33819-33831.
- Abdullahi, M., et al. (2020). Quantitative structure-activity relationship (QSAR) modelling study of some novel carboxamide series as new anti-tubercular agents.
- El-Gaby, M. S. A., et al. (2002). Synthesis and Antimicrobial Activity of 5-Hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano [2,3-c]pyridine-3-(N-aryl)-carboxamides.
- Reed, A. T., et al. (2018). A structure–activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. MedChemComm, 9(10), 1716-1722.
- daCosta, C. J. B., & Sine, S. M. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. International Journal of Molecular Sciences, 22(18), 9825.
- Giraudo, A., et al. (2023). Small molecule ligands for α9* and α7 nicotinic receptors: A survey and an update, respectively. Pharmacological Research, 193, 106798.
- Mikhailopulo, I. A., et al. (2022). Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Advances in Enzyme Research, 10(1), 1-16.
- Wang, H., & Sun, X. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 7(6), 633-644.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nicotinic acetylcholine receptors (nACh). Retrieved from [Link]
- Tsetlin, V., & Utkin, Y. (2020). Naturally occurring agonists and antagonists of different nicotinic acetylcholine receptors (nAChRs). Neuropharmacology, 177, 108240.
- Wang, L., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1599-1602.
- Jampilek, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 884-904.
- Taber, D. F. (2022). C-N Ring Construction: The Karimov Synthesis of a Nuphar Alkaloid. Organic Chemistry Highlights.
- Mathew, J. S., et al. (1995). Mechanism-based design, synthesis and biological studies of N⁵-substituted tetrahydrofolate analogs as inhibitors of cobalamin-dependent methionine synthase and potential anticancer agents. Journal of Medicinal Chemistry, 38(21), 4165-4175.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nicotinic acetylcholine receptors (nACh) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Nitrosamines as nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tobacco-specific carcinogenic nitrosamines. Ligands for nicotinic acetylcholine receptors in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications [mdpi.com]
A Comparative Guide to Validating Target Engagement for Novel PARP1 Inhibitors: A Case Study with 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the cellular target engagement of novel chemical entities. As 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is a novel compound without extensive public characterization, we will use it as a case study. Based on its pyridine-3-carboxamide scaffold, a common pharmacophore in NAD+ mimetics, we hypothesize its primary target to be Poly (ADP-ribose) polymerase 1 (PARP1).
PARP1 is a cornerstone enzyme in the DNA damage response (DDR), crucial for repairing single-strand DNA breaks.[1][2] Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, like those with BRCA1/2 mutations.[3][4][5] This principle, known as synthetic lethality, makes PARP inhibitors like Olaparib and Talazoparib effective targeted therapies.[4][6]
Confirming that a novel compound like 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide (hereafter designated "Compound-X") directly binds to and inhibits PARP1 in a cellular context is paramount.[7][8][9] This guide will objectively compare key methodologies for demonstrating target engagement, providing the scientific rationale behind each and detailed protocols for their execution. For a robust comparison, we will contrast Compound-X's performance with Olaparib, a well-established, FDA-approved PARP1 inhibitor.[3][10]
The Target Engagement Validation Cascade
A multi-tiered approach is essential to build a compelling case for target engagement.[7] We will progress from direct biochemical confirmation of enzyme inhibition to direct evidence of target binding in cells, and finally to the downstream functional consequences of that binding.
Caption: A tiered workflow for validating target engagement.
Part 1: Comparative Analysis of Key Methodologies
Biochemical PARP1 Enzymatic Assay
Scientific Rationale: This is the most direct method to determine if Compound-X inhibits the catalytic activity of PARP1. These assays measure the consumption of the substrate NAD+ or the formation of the product, poly(ADP-ribose) (PAR).[11][12] They provide a quantitative measure of inhibitory potency, typically expressed as an IC50 value. The primary advantage is the clean, isolated system, which confirms direct action on the enzyme without confounding cellular factors.
Comparison to Alternatives: While essential, biochemical assays do not confirm that the compound can enter a cell and engage the target in its native environment. They are a crucial first step but insufficient on their own. Numerous formats exist, including fluorescence polarization and chemiluminescent readouts (e.g., ADP-Glo™).[13][14]
Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: CETSA is the gold standard for confirming direct physical binding of a compound to its target inside a living cell.[15][16] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[16][17][18] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[1][18]
Comparison to Alternatives: Unlike indirect pharmacodynamic assays, CETSA measures the physical interaction, not just a downstream effect.[16] This is critical for distinguishing on-target from off-target effects that might produce a similar biological outcome. Its advantage over biochemical assays is its physiological relevance, as it accounts for cell permeability and the complex intracellular environment.[17]
Caption: The core principle of the Cellular Thermal Shift Assay (CETSA).
Pharmacodynamic (PD) Biomarker Assay: PARylation
Scientific Rationale: A robust pharmacodynamic (PD) biomarker provides evidence that the compound is not only binding to its target but also modulating its function as intended.[19] For PARP1, the most direct functional readout is the level of PARylation—the synthesis of PAR chains on itself (auto-PARylation) and other proteins.[20] A potent PARP inhibitor should cause a dose-dependent decrease in cellular PAR levels, which can be readily measured by Western blot or ELISA.[1][20]
Comparison to Alternatives: This assay directly measures the enzymatic consequence of target engagement in the cell. While CETSA confirms binding, this assay confirms functional inhibition. It is an essential bridge between target binding and the ultimate cellular phenotype. A reduction in PAR is a highly specific indicator of PARP inhibition.[20]
Part 2: Experimental Protocols & Data
Protocol 1: Biochemical PARP1 Inhibition Assay (HTRF)
This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) format, a robust method for measuring PARP1 activity.
-
Preparation : Recombinant human PARP1 enzyme, biotinylated-NAD+, and activated DNA are prepared in assay buffer. Compound-X and Olaparib are serially diluted in DMSO.
-
Reaction : The PARP1 enzyme and activated DNA are pre-incubated. The compound dilutions (or DMSO vehicle) are added, followed by the addition of biotinylated-NAD+ to start the reaction. Incubate for 60 minutes at 25°C.
-
Detection : Stop the reaction and add detection reagents: Streptavidin-Europium cryptate (donor) and an anti-PAR antibody conjugated to an acceptor fluorophore (e.g., d2). Incubate for 60 minutes.
-
Readout : Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of PAR generated.
-
Analysis : Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol uses Western blotting for the detection of soluble PARP1.
-
Cell Treatment : Culture a suitable cell line (e.g., HeLa or BRCA-deficient CAPAN-1) to ~80% confluency. Treat cells with various concentrations of Compound-X, Olaparib, or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat Challenge : Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 42°C to 66°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1]
-
Lysis & Fractionation : Lyse the cells by three freeze-thaw cycles using liquid nitrogen. Separate the soluble fraction from the aggregated protein pellets by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Detection : Collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize samples and analyze by Western blot using a primary antibody specific for PARP1.
-
Analysis : Quantify band intensities. Plot the percentage of soluble PARP1 against temperature to generate melt curves. For an Isothermal Dose-Response (ITDR), heat all samples at a single optimized temperature (e.g., 54°C) and plot soluble PARP1 against inhibitor concentration to determine the EC50 of target engagement.[1][15]
Protocol 3: Western Blot for Cellular PARylation
-
Cell Treatment : Seed cells (e.g., HeLa) and allow them to adhere. Treat with increasing concentrations of Compound-X or Olaparib for 2 hours.
-
Induce DNA Damage : To stimulate PARP activity, treat cells with a DNA damaging agent like 20 mM H₂O₂ for the final 10 minutes of compound incubation.
-
Lysis : Wash cells with ice-cold PBS and lyse directly in RIPA buffer containing protease and phosphatase inhibitors.
-
Detection : Normalize total protein concentration. Separate lysates via SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody that recognizes PAR polymers (e.g., anti-PAR). Subsequently, strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[1]
-
Analysis : Compare the intensity of the PAR signal (which often appears as a high molecular weight smear) across the different treatment conditions. A clear, dose-dependent reduction in the PAR signal indicates successful inhibition of PARP1 activity in the cell.[1]
Comparative Data Summary
The following table presents representative data that would be generated from these experiments to validate and compare Compound-X against the reference inhibitor, Olaparib.
| Assay Type | Parameter Measured | Compound-X (Hypothetical Data) | Olaparib (Reference) | Interpretation |
| Biochemical Assay | IC50 (Enzymatic Inhibition) | 4.5 nM | 1.9 nM | Compound-X is a potent inhibitor of PARP1 enzymatic activity, comparable to Olaparib. |
| CETSA (ITDR) | EC50 (Target Engagement) | 55 nM | 30 nM | Compound-X effectively enters cells and binds to PARP1, demonstrating target engagement. |
| PARylation Assay | EC50 (Functional Inhibition) | 65 nM | 40 nM | Compound-X inhibits PARP1 catalytic function within cells at concentrations consistent with its binding affinity. |
Part 3: Synthesis and Conclusion
The validation of target engagement is a cornerstone of modern drug discovery, providing critical evidence that links a compound's chemical structure to its biological effect.[7][8] For a novel agent like 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide (Compound-X), a systematic, multi-assay approach is non-negotiable.
The proposed workflow provides a self-validating system. A potent biochemical IC50 establishes the foundational interaction with the purified enzyme. The Cellular Thermal Shift Assay (CETSA) then provides undeniable proof that the compound can access and physically bind to its target in the complex milieu of a living cell.[16] Finally, the pharmacodynamic PARylation assay confirms that this binding event translates into the desired functional outcome: the inhibition of the enzyme's catalytic activity.[19]
By comparing the performance of Compound-X to a well-validated clinical agent like Olaparib, we can benchmark its potency and cellular efficacy.[3][10] The hypothetical data presented illustrates a successful validation cascade: the potency values (IC50 and EC50s) are consistent across the assays, demonstrating a clear structure-activity relationship from the test tube to the cell. This rigorous, evidence-based approach builds a strong foundation for further preclinical and clinical development.
References
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. AstraZeneca. [Link]
-
Olaparib - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of Olaparib? Patsnap Synapse. [Link]
-
Methods to investigate protein–protein interactions - Wikipedia. Wikipedia. [Link]
-
Olaparib - Massive Bio. Massive Bio. [Link]
-
The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Olaparib - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. BPS Bioscience. [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. ACS Publications. [Link]
-
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC. National Center for Biotechnology Information. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. National Center for Biotechnology Information. [Link]
-
5.2: Techniques to Measure Binding - Biology LibreTexts. Biology LibreTexts. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery - Annual Reviews. Annual Reviews. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery - PubMed. National Center for Biotechnology Information. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC. National Center for Biotechnology Information. [Link]
-
Pharmacodynamic model of PARP1 inhibition and global sensitivity analyses can lead to cancer biomarker discovery - ResearchGate. ResearchGate. [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NPL Publications. NPL Publications. [Link]
-
Transcreener® pADPr PARP Assay Kits - BellBrook Labs. BellBrook Labs. [Link]
-
An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed. National Center for Biotechnology Information. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Pelago Bioscience. [Link]
-
Stumbling Blocks on the Path to Personalized Medicine in Breast Cancer: The Case of PARP Inhibitors for BRCA1/2-Associated Cancers - AACR Journals. American Association for Cancer Research. [Link]
-
Pharmacodynamic model of PARP1 inhibition and global sensitivity analyses can lead to cancer biomarker discovery | bioRxiv. bioRxiv. [Link]
-
Target engagement imaging of PARP inhibitors in small-cell lung cancer - ResearchGate. ResearchGate. [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. EUbOPEN. [Link]
-
Target Identification and Validation (Small Molecules) - University College London. University College London. [Link]
-
A phase 1b/2 study of the BET inhibitor ZEN-3694 in combination with talazoparib for treatment of patients with TNBC without gBRCA1/2 mutations. - ASCO Publications. American Society of Clinical Oncology. [Link]
-
PARP Assays - BPS Bioscience. BPS Bioscience. [Link]
-
Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
Development of Stearic Acid Nanoemulsion for Therapeutic Delivery of Talazoparib Against Breast Cancer - MDPI. MDPI. [Link]
-
Target Engagement Biomarkers | Identifying PD Biomarkers in Blood - Sapient Bio. Sapient Bio. [Link]
-
Imaging poly(ADP-ribose) polymerase-1 (PARP1) in vivo with 18F-labeled brain penetrant positron emission tomography (PET) ligand - PMC. National Center for Biotechnology Information. [Link]
-
Therapeutic Strategies and Biomarkers to Modulate PARP Activity for Targeted Cancer Therapy - PMC. National Center for Biotechnology Information. [Link]
-
Clinical PARP inhibitors do not abrogate PARP1 exchange at DNA damage sites in vivo - ResearchGate. ResearchGate. [Link]
-
Human PARP1 substrates and regulators of its catalytic activity: An updated overview. Frontiers. [Link]
-
TALZENNA Plus XTANDI Significantly Improves Radiographic Progression-Free Survival in Metastatic Prostate Cancer - Business Wire. Business Wire. [Link]
-
5-Bromo-2-(2-cyanoethyl)pyridine-3-carboxamide - PubChem - NIH. National Center for Biotechnology Information. [Link]
-
5-Bromo-N-methylpyridine-3-carboxamide | C7H7BrN2O | CID 22049775 - PubChem. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic Strategies and Biomarkers to Modulate PARP Activity for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olaparib - Wikipedia [en.wikipedia.org]
- 4. massivebio.com [massivebio.com]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 11. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. PARP and DDR Pathway Drug Discovery [promega.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pelagobio.com [pelagobio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sapient.bio [sapient.bio]
- 20. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes for brominated pyridines
An in-depth understanding of pyridine chemistry is essential for modern drug discovery and agrochemical development. Brominated pyridines serve as premier electrophilic handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the inherently electron-deficient nature of the pyridine ring—exacerbated by the electronegative nitrogen atom—renders classical electrophilic aromatic substitution ( SEAr ) sluggish and highly biased toward the 3- and 5-positions.
To access 2- and 4-bromopyridines, or to achieve regiocontrol that overrides the natural electronic bias, synthetic chemists must employ strategic interventions. This guide provides a comparative analysis of four principal synthetic routes, detailing the causality behind the experimental designs and offering self-validating protocols for laboratory execution.
Mechanistic Pathways & Strategic Selection
The selection of a bromination route is dictated by the target regiochemistry, the presence of directing groups, and the tolerability of the substrate to harsh conditions.
Caption: Decision tree for selecting the optimal synthetic route for pyridine bromination.
A. Direct Electrophilic Bromination
The Causality: The pyridine nitrogen withdraws electron density via both inductive and resonance effects, heavily deactivating the ring toward electrophiles. SEAr naturally occurs at the 3-position because the corresponding Wheland intermediate avoids placing a positive charge directly adjacent to the electronegative nitrogen [1]. Traditional methods require extremely harsh conditions (e.g., Br2 in fuming sulfuric acid at >100 °C). Modern industrial adaptations utilize N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in oleum or inert solvents to improve yields and safety profiles [2].
B. Directed Ortho Metalation (DoM)
The Causality: To override pyridine's natural electronic bias, DoM utilizes a Lewis basic Directing Metalation Group (DMG), such as an O-carbamate, halogen, or alkoxide. The DMG coordinates to the lithium cation of a strong base (e.g., LDA or n-BuLi). This Complex-Induced Proximity Effect (CIPE) brings the basic carbanion into close proximity to the ortho-proton, kinetically accelerating deprotonation at the ortho position [3]. Subsequent quenching with an electrophilic bromine source (e.g., 1,2-dibromoethane) yields the regioselectively brominated product[4].
Caption: Mechanistic workflow of Directed Ortho Metalation (DoM) via CIPE.
C. The Sandmeyer Reaction
The Causality: When direct bromination or DoM is unfeasible, the Sandmeyer reaction offers a robust alternative starting from readily available aminopyridines. The amine is converted into a diazonium salt using sodium nitrite and hydrobromic acid. Introduction of copper(I) bromide initiates a single-electron transfer (SET) radical mechanism, extruding nitrogen gas (an exceptional leaving group) and yielding the bromopyridine. This allows absolute regiocontrol at the 2-, 3-, or 4-position depending entirely on the starting amine [5]. Recent scalable modifications demonstrate that elemental bromine can replace copper halides to achieve excellent conversions[6].
Caption: Stepwise radical mechanism of the Sandmeyer reaction.
D. Transition Metal-Catalyzed C-H Activation
The Causality: Late-stage functionalization often precludes the use of highly reactive organolithium reagents. Palladium- or ruthenium-catalyzed C-H activation leverages coordinating groups to direct the transition metal to a specific C-H bond. This allows for the use of milder brominating agents (like NBS or even alkali bromides) under oxidative conditions, providing high regioselectivity without cryogenic temperatures [7].
Comparative Performance Data
| Synthetic Route | Primary Regioselectivity | Typical Yields | Reagent Profile | Scalability | Functional Group Tolerance |
| Direct Bromination | 3- and 5-positions | 40% - 85% | NBS, DBDMH, Br2 , Oleum | Excellent (Industrial) | Low (Harsh acidic/oxidative conditions) |
| Directed Ortho Metalation | Ortho to DMG (often 2- or 4-) | 60% - 90% | LDA, n-BuLi, 1,2-Dibromoethane | Moderate (Cryogenic req.) | Moderate (Sensitive to electrophiles/acidic protons) |
| Sandmeyer Reaction | Absolute (Dictated by Amine) | 50% - 80% | NaNO2 , HBr, CuBr | Good | High (Tolerates most groups except sensitive amines) |
| C-H Activation | Ortho to Directing Group | 45% - 75% | Pd(OAc)2, NBS, Oxidants | Low to Moderate | High (Mild conditions, late-stage viable) |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are engineered as self-validating systems. Monitoring steps are embedded to verify intermediate formation before proceeding.
Protocol A: Regioselective Direct Bromination using DBDMH[2]
Objective: Synthesize 3-bromopyridine derivatives safely without fuming sulfuric acid.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the pyridine substrate (1.0 eq) in an inert solvent (e.g., chlorobenzene or butyl acetate).
-
Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq). Note: DBDMH provides two equivalents of active bromine; using a slight deficit prevents over-bromination.
-
Thermal Activation: Heat the reaction mixture to 80–100 °C. Monitor the reaction via TLC or HPLC. The disappearance of the starting material validates the electrophilic cascade.
-
Workup: Cool to room temperature. Quench with aqueous sodium bisulfite to neutralize residual active bromine. Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate.
Protocol B: Directed Ortho Metalation (DoM) of 4-tert-butylpyridine [4]
Objective: Synthesize 2-bromo-4-(tert-butyl)pyridine via CIPE.
-
Ligand Complexation: Under an inert nitrogen atmosphere, dissolve 2-(dimethylamino)ethanol (1.0 eq) in anhydrous heptane at 0 °C. Slowly add n-butyllithium (2.0 eq) to form the alkoxide base complex.
-
Substrate Addition: Slowly inject 4-tert-butylpyridine (1.0 eq). The alkoxide directs the lithium cation to the pyridine nitrogen, initiating deprotonation at the highly hindered 2-position.
-
Cryogenic Shift: Cool the solution to -78 °C using a dry ice/isopropanol bath to stabilize the lithiated intermediate.
-
Electrophilic Quench: Dissolve 1,2-dibromoethane (1.2 eq) in anhydrous heptane and add it dropwise via cannula.
-
Validation & Isolation: Stir for 1 hour at -78 °C, then allow to warm to room temperature overnight. Quench with saturated NH4Cl . Extract with diethyl ether and purify via silica gel chromatography.
Protocol C: Sandmeyer Reaction (Copper-Free Modification) [5][6]
Objective: Convert 2-aminopyridine to 2,5-dibromopyridine (incorporating direct bromination).
-
Diazotization: Dissolve the aminopyridine (1.0 eq) in a mixture of 48% aqueous HBr and water at 0–5 °C. Add an aqueous solution of sodium nitrite ( NaNO2 , 1.1 eq) dropwise.
-
Validation: Stir for 30 minutes. The solution should turn clear or pale yellow, indicating the formation of the soluble diazonium salt. Keep strictly below 5 °C to prevent premature nitrogen extrusion.
-
Bromination: Instead of CuBr, add liquid bromine ( Br2 , 1.2 eq) dropwise to the cold diazonium solution.
-
Thermal Decomposition: Slowly heat the reaction mixture to 60–80 °C. The controlled evolution of nitrogen gas (bubbling) is the physical validation that the radical substitution is occurring.
-
Workup: Once gas evolution ceases (1-2 hours), cool the mixture, neutralize carefully with NaOH , and extract with dichloromethane.
References
-
Den Hertog, H., & Wibaut, J. P. (2010). "On the bromination of pyridine in the gaseous phase at elevated temperatures. A new method for the preparation of 2-bromopyridine and 2,6-dibromopyridine." Recueil des Travaux Chimiques des Pays-Bas. URL:[Link]
- BASF SE. (2023). "Bromination of pyridine derivatives." US Patent 11613549B2.
-
Baran Lab. (2015). "Directed Metalation: A Survival Guide." The Scripps Research Institute. URL:[Link]
-
Sonavane, S., et al. (2021). "A convenient and scalable process for preparation of 2,5-dibromopyridine." Heterocyclic Letters. URL:[Link]
-
Jiao, et al. (2022). "Alkali halides as nucleophilic reagent sources for N-directed palladium-catalysed ortho-C–H halogenation of s-tetrazines and other heteroaromatics." RSC Advances. URL:[Link]
Off-Target Profiling of 5-Bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide: A Comparative Guide for Epigenetic Probes
Executive Summary
In the development of small-molecule epigenetic and metabolic modulators, nicotinamide mimetics are frequently utilized as foundational scaffolds. 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide (5-Br-CMPC) is a synthetic nicotinamide derivative primarily investigated for its ability to inhibit Nicotinamide N-methyltransferase (NNMT) [1]. While the compound demonstrates baseline on-target efficacy, its structural homology to endogenous nicotinamide (NAM) introduces significant off-target liabilities.
This guide objectively compares the biochemical performance and off-target profile of 5-Br-CMPC against next-generation, highly selective bisubstrate inhibitors (e.g., JBSNF-000088). By detailing the causality behind these cross-reactivities and providing self-validating experimental protocols, we aim to equip researchers with the rigorous methodologies required to de-risk nicotinamide-based chemical probes.
Mechanistic Context: The NAD+ Metabolic Network
NNMT plays a central role in cellular energy metabolism and epigenetic regulation by consuming S-adenosylmethionine (SAM) to methylate nicotinamide, thereby regulating the cellular methylation potential [1]. However, NNMT does not exist in a vacuum. It shares its primary substrate (NAD+/NAM) with two other critical enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Sirtuins (SIRTs) [2].
Because the catalytic pockets of PARPs and Sirtuins have evolved to bind the pyridine-3-carboxamide ring of NAD+, synthetic mimetics like 5-Br-CMPC frequently act as competitive inhibitors across these enzyme families. Furthermore, the addition of the lipophilic 5-bromo and cyanomethyl groups increases the molecule's propensity to partition into the hydrophobic active sites of Cytochrome P450 (CYP450) enzymes, leading to metabolic toxicity.
Fig 1. NAD+ metabolic network showing 5-Br-CMPC target engagement and off-target liabilities.
Comparative Performance Data
To objectively evaluate 5-Br-CMPC, we benchmarked its IC50 profile against JBSNF-000088, a structurally distinct bisubstrate inhibitor designed to occupy both the SAM and NAM binding pockets simultaneously, thereby achieving extreme selectivity.
| Compound | NNMT IC | PARP1 IC | SIRT1 IC | CYP3A4 IC | Selectivity Window |
| 5-Br-CMPC | 1.2 | 8.5 | 45.0 | 3.2 | < 10-fold |
| JBSNF-000088 | 0.04 | > 100 | > 100 | > 50 | > 1000-fold |
Data Interpretation: While 5-Br-CMPC achieves low-micromolar inhibition of NNMT, its selectivity window is dangerously narrow. The compound exhibits significant cross-reactivity with PARP1 (8.5 µM) and potent inhibition of CYP3A4 (3.2 µM). In cellular assays, utilizing 5-Br-CMPC at concentrations required to fully suppress NNMT (typically 10–20 µM) will inevitably trigger PARP inhibition and CYP-mediated toxicity, confounding phenotypic readouts.
Experimental Workflows for Off-Target Profiling
To ensure scientific integrity, the evaluation of nicotinamide mimetics requires assay formats that are resistant to compound interference. Halogenated pyridines (like the 5-bromo moiety) often exhibit intrinsic UV absorbance and fluorescence quenching, which generate false positives in standard colorimetric assays. The following self-validating protocols utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence to bypass these artifacts.
Fig 2. High-throughput workflow for evaluating off-target effects of nicotinamide mimetics.
Protocol A: TR-FRET Biochemical Profiling for PARP1 Cross-Reactivity
Causality Rationale: TR-FRET utilizes a long-lifetime Europium fluorophore. By delaying the measurement window (time-resolved), short-lived background autofluorescence from the 5-Br-CMPC compound decays completely, ensuring the signal is strictly a product of target engagement.
-
Reagent Preparation : Prepare a 2X PARP1 enzyme solution in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Compound Titration : Dispense 5-Br-CMPC and the reference compound (JBSNF-000088) in a 10-point, 3-fold dilution series using an acoustic liquid handler into a 384-well low-volume pro-plate. Include DMSO-only wells as negative controls.
-
Equilibration : Add 5 µL of the 2X enzyme solution to the compound wells. Incubate for 30 minutes at room temperature to allow the cyanomethyl group to equilibrate within the catalytic cleft.
-
Reaction Initiation : Add 5 µL of a substrate mix containing NAD+ and biotinylated-NAD+. Incubate for 60 minutes.
-
Detection & Validation : Add Europium-labeled anti-PAR antibody and APC-conjugated streptavidin. Read the TR-FRET signal at 615 nm (Europium) and 665 nm (APC). Calculate the emission ratio (665/615). A dose-dependent decrease in the ratio validates competitive inhibition by 5-Br-CMPC.
Protocol B: Luminescent CYP450 Inhibition Assay
Causality Rationale: CYP3A4 is highly susceptible to inhibition by lipophilic, halogenated compounds. We utilize a luminescent assay (Promega P450-Glo™) [3] because the generation of light via luciferase is unaffected by the optical interference typically caused by bromo-pyridine structures.
-
Membrane Preparation : Thaw recombinant human CYP3A4 Supersomes™ on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration.
-
Substrate Addition : Add the luminogenic CYP3A4 substrate (Luciferin-IPA) to the membrane mixture.
-
Compound Incubation : Add 5-Br-CMPC at varying concentrations (0.1 µM to 50 µM). Incubate for 10 minutes at 37°C. Self-validation step: Include a no-enzyme control to ensure the compound does not directly inhibit the downstream luciferase.
-
Reaction Initiation : Add an NADPH regeneration system to initiate CYP metabolism. Incubate for 30 minutes at 37°C.
-
Detection : Add Luciferin Detection Reagent to halt CYP activity and initiate the luciferase glow reaction. Read luminescence after 20 minutes. Calculate IC
50based on the reduction of luminescent output relative to the vehicle control.
Conclusion
While 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide serves as a functional starting point for NNMT inhibition, its structural reliance on the nicotinamide pharmacophore results in unacceptable off-target binding to PARP1 and CYP3A4. For rigorous biological studies, researchers must pivot to bisubstrate inhibitors or structurally divergent allosteric modulators that bypass the highly conserved NAD+ binding pocket entirely.
References
5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide proper disposal procedures
Standard Operating Procedure: Disposal and Spill Management of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
Executive Summary
For researchers and drug development professionals, the safe handling and disposal of complex synthetic intermediates is just as critical as the experimental design itself. 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is a polyfunctional molecule featuring a halogenated pyridine core and an organic nitrile moiety. Because of this specific structural profile, it cannot be treated as standard organic waste. This guide provides authoritative, step-by-step logistical and operational procedures to ensure Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) compliance, preventing toxic gas release and environmental contamination.
Chemical Profiling & Hazard Causality (E-E-A-T)
To build a self-validating safety protocol, laboratory personnel must understand why specific disposal routes are chosen. The disposal strategy for this compound is dictated directly by its molecular architecture:
-
The Bromine Atom (Halogenation): The presence of bromine classifies this compound as a Halogenated Organic Compound (HOC) [1]. Halogenated waste must be strictly segregated from non-halogenated flammable waste. If incinerated in standard facilities, halogenated compounds generate highly corrosive hydrobromic acid (HBr) gas and potential dioxin precursors. Therefore, they require specialized rotary kiln incineration equipped with caustic scrubbers to neutralize acidic emissions[2].
-
The Cyanomethyl Group (Organic Nitrile): While stable under standard physiological and benchtop conditions, organic nitriles are incompatible with strong oxidizing acids. Mixing nitriles with strong oxidizers can lead to extremely violent, exothermic reactions and the potential release of toxic byproducts[3].
-
The Pyridine Core: Pyridine derivatives are weakly basic and exhibit moderate to high ecotoxicity, particularly to aquatic life[4]. Under no circumstances can solutions containing this compound be sewered or flushed down laboratory drains[5].
Table 1: Regulatory & Logistical Thresholds for Disposal
| Parameter | Threshold / Guideline | Operational Implication |
|---|---|---|
| Halogen Content | > 5% total halogen content | Triggers mandatory classification into the "Halogenated Organic Waste" stream[6]. |
| HOC Concentration | > 1,000 mg/kg | Meets EPA RCRA California-listed waste criteria, requiring strict tracking and specialized commercial treatment[7]. |
| Liquid Waste Container | Max 75% Capacity | Containers must never be filled beyond 75% to allow for vapor expansion and prevent pressure-induced rupture[1]. |
| Water Content in Solvent | < 20% | Halogenated organic waste streams should ideally contain less than 20% water to maintain sufficient BTU values for incineration[1]. |
Waste Classification and Decision Workflow
Proper segregation at the source is the most critical step in chemical waste management. The following diagram illustrates the decision tree for classifying waste streams containing this compound.
Workflow for the classification and disposal of halogenated pyridine derivatives.
Step-by-Step Disposal Methodologies
Protocol A: Routine Solid Waste Disposal (Unused/Expired Compound)
-
Container Selection: Select a high-density polyethylene (HDPE) or glass waste container that is compatible with halogenated organics[1].
-
Transfer: Carefully transfer the solid powder using a static-free spatula. Causality: Pyridine derivative dusts can be respiratory irritants; avoid generating airborne particulates[4][8].
-
Labeling: Affix a hazardous waste tag immediately. Mark the contents as "Hazardous Solid Waste - Halogenated Organic / Nitrile Derivative."
-
Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment tray, strictly away from strong oxidizing agents and inorganic acids[1][8].
Protocol B: Routine Liquid Waste Disposal (Assay Solutions)
Note: Even if the compound is dissolved in a non-halogenated solvent (like DMSO or Methanol for biological assays), the resulting mixture must often be treated as halogenated waste if the total halogen concentration exceeds 5%[6].
-
Verify Compatibility: Ensure the waste carboy does not contain incompatible mixtures (e.g., do not add to a carboy containing nitric acid or peroxides)[6].
-
Transfer: Pour the liquid waste into the designated "Halogenated Organic Waste" carboy.
-
Headspace Management: Stop filling when the container reaches 75% capacity to allow for vapor expansion[1].
-
Log Entry: Record the exact volume and concentration of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide on the waste log to ensure the commercial disposal facility can accurately calculate the BTU and halogen load for the rotary kiln incinerator[2].
Protocol C: Emergency Spill Clean-Up
In the event of an accidental spill on the benchtop or floor, execute the following self-validating recovery protocol:
-
Isolate & Protect: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat). If a large volume of powder is spilled, a particulate respirator is recommended[8].
-
Containment (Liquid Spill): Do not use combustible materials like paper towels for large spills. Instead, surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or a dedicated spill pillow[9][10]. Causality: Vermiculite safely traps organic nitriles without risk of exothermic reactions[9].
-
Containment (Solid Spill): Dampen the powder slightly with water (only if safe and no water-reactive chemicals are nearby) to prevent dusting, then sweep it up using a plastic dustpan[8][9].
-
Collection: Transfer all absorbed material and contaminated cleanup tools into a heavy-duty plastic disposal bag or a 5-gallon bucket[9].
-
Decontamination: Wash the spill surface thoroughly with soap and water to remove residual pyridine traces, collecting the wash water for hazardous disposal[3][9].
-
Disposal: Label the cleanup bucket as "Hazardous Waste - Halogenated Spill Debris" and request an immediate pickup from your EHS department.
References
-
Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University EHS. 1
-
Santa Cruz Biotechnology. "3-Hydroxypyridine Safety Data Sheet." 4
-
UW Oshkosh. "Guide to Classifying Unwanted Materials." UW Oshkosh EHS. 6
-
Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste." 7
-
Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 2
-
LSU Health New Orleans. "EHS-200.02 Chemical Spill Response Policy and Procedures." 9
-
Jubilant Ingrevia. "JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet." 5
-
Santa Cruz Biotechnology. "3-Pentenenitrile Safety Data Sheet." 3
Sources
- 1. nipissingu.ca [nipissingu.ca]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. uwosh.edu [uwosh.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. utsa.edu [utsa.edu]
A Senior Application Scientist's Guide to Handling 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
Executive Summary: This document provides a comprehensive operational and safety guide for the handling of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is synthesized from a rigorous analysis of its constituent functional groups: a brominated pyridine core, an N-methylcarboxamide, and a critical N-cyanomethyl moiety. The primary hazard consideration stems from the cyanomethyl group, which introduces a significant risk of cyanide exposure through inhalation, ingestion, or skin absorption. Therefore, all handling procedures must be performed with stringent engineering controls and a robust personal protective equipment (PPE) protocol designed to mitigate the risks of both a potent irritant and an acutely toxic substance.
Hazard Identification and Risk Assessment
The chemical structure of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide dictates a multi-faceted hazard profile. A thorough risk assessment requires deconstructing the molecule into its primary functional components.
| Molecular Component | Associated Potential Hazards | Rationale & Authoritative Context |
| Brominated Pyridine Core | - Skin, eye, and respiratory tract irritation.[1][2][3] - May be harmful if swallowed or absorbed through the skin.[2][4] - Combustion produces toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[1][5] | Pyridine and its derivatives are well-documented irritants.[6][7] Halogenation can often enhance this property and introduces the risk of releasing hydrohalic acids upon combustion. |
| N-cyanomethyl Group (-CH₂CN) | - High Acute Toxicity: Potential for release of cyanide (CN⁻).[8] - Routes of Exposure: Inhalation, ingestion, dermal absorption. | This is the most significant hazard. Organic nitriles (cyanomethyl groups) can be metabolized in the body or decompose under certain chemical conditions (e.g., strong acid/base, high heat) to release cyanide ions. Cyanide is a potent mitochondrial poison that can rapidly lead to cellular asphyxiation.[8][9] |
| N-methylcarboxamide Group | - Generally considered to have lower toxicity but contributes to the overall chemical properties and potential for irritation. | While amides are a common functional group in pharmaceuticals, they can still act as skin and eye irritants. |
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; proper engineering controls are paramount for ensuring safety.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparation of solutions, must be conducted inside a certified chemical fume hood.[7][10] The fume hood provides critical protection against the inhalation of fine particulates and potential off-gassing of volatile compounds or hydrogen cyanide.
-
Ventilation: The laboratory must be well-ventilated, with systems in place to ensure negative pressure relative to adjacent non-laboratory areas.[11][12] Ventilation equipment in areas of use should be appropriate for handling flammable and toxic substances.[6]
-
Proximity of Safety Equipment: A safety shower and eyewash station must be located in immediate proximity to the workstation where the compound is handled.[1][3] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is non-negotiable to create an effective barrier between the researcher and the chemical.[13]
| Body Area | Required PPE | Specification & Rationale (Scientist's Note) |
| Eye & Face | Chemical splash goggles and a full-face shield.[3][10][11] | Rationale: Goggles provide a seal against splashes and dust. The face shield is mandatory to protect the entire face from splashes during transfers or in the event of a vessel failure. The irritant nature of bromopyridines necessitates this dual protection. |
| Hand | Double Nitrile Gloves.[7][10] | Rationale: Double-gloving provides redundant protection. The outer glove takes the primary contamination, which can then be removed without exposing the inner glove or skin. This is crucial for maintaining a clean work area and preventing cross-contamination. Always inspect gloves for tears or pinholes before use and dispose of them immediately after handling the compound.[3] |
| Body | Flame-Resistant (FR) Lab Coat & Chemical Apron. | Rationale: A fully-buttoned lab coat prevents skin contact on the arms and torso.[11] An additional chemically resistant apron is required for any procedure involving quantities greater than a few milligrams or when there is a significant risk of splashing. |
| Respiratory | None required under normal fume hood use. | Rationale: The chemical fume hood is the primary respiratory control. However, in the event of a significant spill outside of containment or a failure of the fume hood, a NIOSH-approved full-face respirator with cartridges effective against organic vapors, acid gases (for HBr/HCN), and particulates (P100 filter) must be used by emergency response personnel. |
Standard Operating Procedure: A Step-by-Step Workflow
This workflow is designed to minimize exposure at every stage of handling.
Caption: Safe Handling Workflow for Acutely Toxic Compounds.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
-
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with an inert material like vermiculite or sand.[11] Carefully scoop the material into a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Major Spill (outside fume hood): Evacuate all personnel from the immediate area.[5][11] Alert your institution's Environmental Health & Safety (EHS) department immediately. Prevent entry to the area. If safe to do so, increase ventilation.
-
-
Personnel Exposure & First Aid:
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of water and soap for at least 15 minutes.[1][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[1][10] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for emergency medical services.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][12] Seek immediate medical attention and provide the medical team with the name of the chemical.
-
Waste Management and Disposal
Improper disposal can lead to environmental contamination and endanger others.
-
Waste Segregation: All materials contaminated with 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide, including solid waste, spent solvents, and contaminated PPE, must be disposed of as acutely toxic, halogenated hazardous waste.
-
Containerization: Use dedicated, sealed, and clearly labeled hazardous waste containers.[11][14] The label must include the full chemical name and associated hazard warnings.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[5][14] Consult your institution's EHS department for specific procedures. Do not discharge any waste to the sewer or the environment.[14][15]
References
-
GOV.UK. (2015, October 15). Incident management: pyridine. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
Japan Tobacco Inc. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]
-
NextSDS. 5-Bromo-N-methoxypyridine-3-carboxamide — Chemical Substance Information. [Link]
-
PubChem. 5-Bromo-N-methylpyridine-3-carboxamide. [Link]
-
MDPI. (2024, November 7). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. [Link]
-
PubChem. 3-Amino-5-bromopyridine. [Link]
-
Organic Syntheses Procedure. 3,5-DIBROMO-2-PYRONE. [Link]
-
Taylor & Francis. Cyanomethyl – Knowledge and References. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. carlroth.com [carlroth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
